Jak-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20N4O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]amino]-6-phenylpyrrolo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O3/c1-11(24)15(10-23)21-17-14(18(19)25)8-20-22-9-13(7-16(17)22)12-5-3-2-4-6-12/h2-9,11,15,21,23-24H,10H2,1H3,(H2,19,25)/t11-,15-/m1/s1 |
InChI Key |
PRWQQLFMBINSAW-IAQYHMDHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC1=C(C=NN2C1=CC(=C2)C3=CC=CC=C3)C(=O)N)O |
Canonical SMILES |
CC(C(CO)NC1=C(C=NN2C1=CC(=C2)C3=CC=CC=C3)C(=O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Jak-IN-3 in the JAK-STAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors. This pathway plays a pivotal role in regulating cellular processes such as proliferation, differentiation, survival, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in various pathologies, including autoimmune diseases, inflammatory conditions, and malignancies, making it a prime target for therapeutic intervention.
This technical guide provides an in-depth overview of the role of Jak-IN-3, a potent small molecule inhibitor, in modulating the JAK-STAT signaling pathway. This compound, also identified as compound 22 in its initial discovery, exhibits significant inhibitory activity against members of the JAK family, with a pronounced effect on JAK1 and JAK3. This document will detail the mechanism of action of this compound, present its quantitative inhibitory data, outline the experimental protocols for its characterization, and provide visual representations of the signaling pathway and experimental workflows.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a ligand, typically a cytokine, to its specific transmembrane receptor. This binding event induces receptor dimerization or oligomerization, bringing the associated intracellular JAKs into close proximity. This proximity allows for the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.
STAT proteins, which are latent cytoplasmic transcription factors, are recruited to these phosphorylated receptor sites via their SH2 domains. Upon docking, the STATs are themselves phosphorylated by the activated JAKs. This phosphorylation event triggers the dissociation of the STATs from the receptor, leading to their homo- or heterodimerization. The STAT dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating gene transcription.
There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is primarily restricted to hematopoietic cells and is crucial for lymphocyte development and function. JAK3 exclusively associates with the common gamma chain (γc), a subunit shared by the receptors for several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that targets the kinase domain of JAK proteins. By binding to the ATP-binding pocket, this compound prevents the phosphorylation of the JAKs themselves and their downstream substrates, including the cytokine receptors and STAT proteins. This blockade of phosphorylation effectively halts the signal transduction cascade, preventing the nuclear translocation of STAT dimers and the subsequent transcription of target genes involved in inflammatory and immune responses.
The inhibitory profile of this compound demonstrates a high affinity for JAK3 and JAK1, with lower potency against TYK2 and JAK2. This selectivity profile suggests that this compound can effectively modulate the signaling of cytokines that utilize receptor complexes involving JAK1 and JAK3, such as those containing the common gamma chain.
JAK-STAT pathway inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound against the four members of the JAK family has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| JAK3 | 3 |
| JAK1 | 5 |
| TYK2 | 34 |
| JAK2 | 70 |
Data sourced from MedChemExpress, citing Spergel et al. (2019).
Experimental Protocols
The characterization of this compound (compound 22) involved both biochemical and cell-based assays to determine its potency and selectivity. The following are detailed methodologies representative of those used in the discovery and evaluation of this inhibitor.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK kinases.
Objective: To determine the IC50 values of this compound against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP.
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide).
-
This compound (dissolved in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the purified JAK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be at or near the Km for each respective enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Assay: Inhibition of Cytokine-Induced STAT Phosphorylation
This assay assesses the ability of this compound to inhibit the JAK-STAT pathway in a cellular context.
Objective: To measure the inhibition of IL-2-induced STAT5 phosphorylation in a T-cell line.
Materials:
-
A human T-cell line (e.g., Kit225 or primary human T-cells).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Recombinant human IL-2.
-
This compound (dissolved in DMSO).
-
Lysis buffer.
-
Phospho-specific antibodies against STAT5 (pY694).
-
Total STAT5 antibody.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorescent dye).
-
Western blotting or ELISA equipment.
Procedure:
-
Seed the T-cells in a multi-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a specific concentration of IL-2 for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 in the lysates using Western blotting or ELISA.
-
Normalize the pSTAT5 signal to the total STAT5 signal.
-
Calculate the percent inhibition of STAT5 phosphorylation for each concentration of this compound relative to the IL-2 stimulated control without inhibitor.
-
Determine the cellular IC50 value from the dose-response curve.
Workflow for a cell-based JAK inhibitor assay.
Conclusion
This compound is a potent inhibitor of the JAK-STAT signaling pathway with high affinity for JAK1 and JAK3. Its mechanism of action, involving the competitive inhibition of ATP binding to the kinase domain, effectively blocks the downstream signaling cascade initiated by various cytokines. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of the JAK-STAT pathway. The selectivity profile of this compound suggests its potential as a valuable tool for investigating the specific roles of JAK1 and JAK3 in health and disease, and as a lead compound for the development of novel therapeutics for autoimmune and inflammatory disorders.
The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of Janus Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Janus kinases (JAKs) represent a family of intracellular, non-receptor tyrosine kinases that are pivotal in mediating signal transduction for a host of cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes ranging from hematopoiesis and immune responses to cell proliferation and differentiation. Consequently, the dysregulation of this pathway has been implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and malignancies. This has rendered JAKs a prime target for therapeutic intervention. This technical guide delves into the core principles of the structure-activity relationship (SAR) of a representative series of Janus Kinase inhibitors, providing a framework for understanding how subtle molecular modifications can profoundly impact potency and selectivity.
The JAK-STAT Signaling Pathway: A Cascade of Activation
The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event induces a conformational change in the receptor, bringing the associated JAKs into close proximity. This proximity facilitates their trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. This phosphorylation triggers the dimerization of STAT proteins, which then translocate to the nucleus to modulate the transcription of target genes.
Caption: The JAK-STAT signaling pathway.
Case Study: Pyrido[2,3-d]pyrimidin-7-ones as Covalent JAK3 Inhibitors
To illustrate the principles of SAR in JAK inhibitors, we will examine a series of pyrido[2,3-d]pyrimidin-7-one derivatives designed as covalent inhibitors of JAK3. Covalent inhibitors form a stable bond with a specific amino acid residue in the target protein, often leading to enhanced potency and prolonged duration of action. In the case of JAK3, a unique cysteine residue (Cys909) in the ATP-binding site provides an opportunity for targeted covalent inhibition. The general scaffold of the examined derivatives incorporates an electrophilic "warhead," typically an acrylamide moiety, to engage in a Michael addition reaction with the sulfhydryl group of Cys909.
Data Presentation: SAR of Pyrido[2,3-d]pyrimidin-7-one Derivatives
The following table summarizes the in vitro inhibitory activity (IC50) of a selection of pyrido[2,3-d]pyrimidin-7-one derivatives against JAK3. The core structure and the sites of modification (R1 and R2) are depicted below.
Core Scaffold:
| Compound | R1 Substituent | R2 Substituent | JAK3 IC50 (nM)[1][2] |
| 1a | Phenyl | Methyl | >1000 |
| 1b | 4-Fluorophenyl | Methyl | 89.4 |
| 1c | 4-Chlorophenyl | Methyl | 54.2 |
| 1d | 4-Bromophenyl | Methyl | 45.7 |
| 1e | 4-Iodophenyl | Methyl | 38.1 |
| 1f | 4-Trifluoromethylphenyl | Methyl | 25.6 |
| 2a | 4-Fluorophenyl | Ethyl | 75.3 |
| 2b | 4-Fluorophenyl | Isopropyl | 112.8 |
| 10f | 4-(Dimethylamino)phenyl | Methyl | 2.0 |
Note: This data is representative of a larger study and selected to highlight key SAR trends.
From this data, several key structure-activity relationships can be deduced:
-
Halogen Substitution at R1: The introduction of a halogen at the para-position of the phenyl ring at R1 significantly enhances inhibitory activity compared to the unsubstituted phenyl ring (compare 1a with 1b-1e ). There is a clear trend of increasing potency with increasing size and electronegativity of the halogen, with the iodo-substituted compound 1e being the most potent in this subset. The electron-withdrawing trifluoromethyl group in 1f further improves activity.
-
Alkyl Substitution at R2: Modification of the alkyl group at the R2 position reveals that a methyl group is optimal for potency. Increasing the steric bulk from methyl (1b ) to ethyl (2a ) results in a slight decrease in activity, while a larger isopropyl group (2b ) leads to a more pronounced loss of potency. This suggests that the R2 position occupies a sterically constrained pocket.
-
Introduction of an Electron-Donating Group: The most potent compound in this series, 10f , features a dimethylamino group at the para-position of the phenyl ring at R1. This strongly electron-donating group dramatically increases the inhibitory activity, resulting in a low nanomolar IC50 value of 2.0 nM.[2] This highlights the significant electronic influence of substituents at this position on the overall potency of the inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of SAR studies. Below are representative protocols for the key experiments typically employed in the evaluation of JAK inhibitors.
In Vitro JAK3 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified JAK3.
Materials:
-
Recombinant human JAK3 enzyme
-
Biotinylated peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
96-well or 384-well assay plates
-
Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for a LANCE Ultra assay)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the assay plate, add the test compound dilutions to the assay buffer.
-
Add the JAK3 enzyme to each well and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation in the case of irreversible inhibitors.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 90 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate in the dark for 60 minutes.
-
Read the plate on a suitable plate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay for Inhibition of STAT5 Phosphorylation (Western Blot)
This assay determines the ability of a compound to inhibit JAK3-mediated signaling within a cellular context by measuring the phosphorylation of its downstream target, STAT5.
Materials:
-
A suitable cell line with active JAK3 signaling (e.g., U937 cells).[2]
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT5 (pSTAT5) and anti-total-STAT5 (tSTAT5).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 2-4 hours).
-
If necessary, stimulate the JAK-STAT pathway with an appropriate cytokine (e.g., IL-2 for JAK3).
-
Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-tSTAT5 antibody as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of STAT5 phosphorylation.
Experimental Workflow for JAK Inhibitor Discovery
The discovery and development of novel JAK inhibitors follow a logical and iterative workflow, beginning with initial screening and culminating in preclinical evaluation.
Caption: A typical workflow for JAK inhibitor drug discovery.
Conclusion
The systematic exploration of the structure-activity relationship is the cornerstone of modern drug discovery. As exemplified by the pyrido[2,3-d]pyrimidin-7-one series of covalent JAK3 inhibitors, minor structural modifications can lead to orders of magnitude differences in inhibitory potency. A thorough understanding of the interplay between the ligand and the target protein's binding site, facilitated by robust biochemical and cellular assays, is essential for the rational design of novel, potent, and selective JAK inhibitors. The principles and methodologies outlined in this guide provide a foundational understanding for researchers dedicated to advancing the field of JAK-targeted therapeutics.
References
An In-depth Technical Guide to the Immunomodulatory Effects of Jak-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunomodulatory properties of Jak-IN-3, a potent Janus kinase (JAK) inhibitor. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand and potentially utilize this compound in preclinical research and development. This document details the mechanism of action of this compound, presents its quantitative inhibitory activity, outlines relevant experimental protocols, and visualizes key biological pathways and workflows.
Core Concepts: The JAK-STAT Pathway and Immunomodulation
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, making it central to the regulation of the immune system.[1] This pathway plays a pivotal role in the differentiation, proliferation, and activation of various immune cells.[2] The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[3]
JAK3, in particular, is predominantly expressed in hematopoietic cells and plays a crucial role in the development and function of lymphocytes, including T cells, B cells, and Natural Killer (NK) cells.[4] It exclusively associates with the common gamma chain (γc) of cytokine receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] Inhibition of JAK3 is therefore a targeted approach to modulate the immune response, with potential therapeutic applications in autoimmune diseases and organ transplantation.[5]
This compound: A Potent Pan-JAK Inhibitor
This compound (also referred to as compound 22 in some literature) is a potent, small-molecule inhibitor of the JAK family of kinases.[6][7] Its inhibitory activity is not exclusive to JAK3, demonstrating a pan-JAK inhibitory profile with nanomolar potency against multiple family members. This broad activity profile suggests that this compound can modulate the signaling of a wide range of cytokines.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against the four JAK family members has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 70 |
| JAK3 | 3 |
| TYK2 | 34 |
Data sourced from multiple chemical suppliers and likely originating from primary research publications.[6][7][8]
Mechanism of Action
This compound exerts its immunomodulatory effects by competitively binding to the ATP-binding site of the JAK kinases, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the JAK-STAT signaling pathway inhibits the transcription of target genes that are essential for immune cell function.
Figure 1. Signaling pathway of JAK1/JAK3 inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the immunomodulatory effects of this compound.
Biochemical Kinase Inhibition Assay
This protocol is a representative method for determining the IC50 values of a test compound against JAK kinases.
Objective: To quantify the in vitro inhibitory activity of this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[9][10] This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor.
Materials:
-
Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
LanthaScreen™ Eu-anti-Tag antibody.
-
Fluorescent kinase tracer (e.g., Alexa Fluor™ 647-labeled).
-
This compound (or test compound) serially diluted in DMSO.
-
Kinase buffer.
-
384-well assay plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare a 2X kinase/antibody mix in kinase buffer.
-
Prepare a 2X tracer solution in kinase buffer.
-
Serially dilute this compound in DMSO and then in kinase buffer to create a 4X concentration series.
-
Add 2.5 µL of the 4X this compound dilutions to the assay plate.
-
Add 2.5 µL of the 2X kinase/antibody mix to the wells.
-
Add 5 µL of the 2X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
Figure 2. Workflow for a biochemical kinase inhibition assay.
Cellular Phospho-STAT (pSTAT) Assay
This protocol outlines a method to assess the functional inhibition of JAK signaling in a cellular context.
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in immune cells.
Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with a cytokine known to signal through a specific JAK pathway. The level of phosphorylated STAT is then quantified using flow cytometry.[11]
Materials:
-
Fresh human whole blood or isolated PBMCs.
-
This compound.
-
Cytokines (e.g., IL-2 for JAK1/3, GM-CSF for JAK2).
-
Fixation buffer (e.g., Cytofix™).
-
Permeabilization buffer (e.g., Phosflow™ Perm Buffer III).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and intracellular pSTAT (e.g., pSTAT5).
-
Flow cytometer.
Procedure:
-
Pre-incubate whole blood or PBMCs with varying concentrations of this compound for 1-2 hours at 37°C.
-
Stimulate the cells with a specific cytokine (e.g., IL-2) for 15-20 minutes at 37°C.
-
Fix the cells immediately by adding fixation buffer.
-
Permeabilize the cells by adding cold permeabilization buffer.
-
Stain the cells with a cocktail of antibodies against cell surface markers and intracellular pSTAT.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on specific cell populations and quantifying the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percent inhibition of pSTAT at each concentration of this compound to determine the cellular IC50.
T-Cell Proliferation Assay
This protocol describes a method to evaluate the effect of this compound on T-cell proliferation.
Objective: To determine the anti-proliferative effect of this compound on activated T-cells.
Principle: T-cells are stimulated to proliferate in the presence of varying concentrations of the inhibitor. Proliferation is measured by the dilution of a fluorescent dye (e.g., CFSE) or by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine).[12]
Materials:
-
Isolated human or murine T-cells.
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA)).
-
CFSE (Carboxyfluorescein succinimidyl ester) dye.
-
This compound.
-
Complete cell culture medium.
-
Flow cytometer.
Procedure:
-
Label isolated T-cells with CFSE.
-
Plate the labeled cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the T-cells with activation reagents.
-
Culture the cells for 3-5 days at 37°C in a CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Determine the percentage of cells that have undergone division by measuring the dilution of the CFSE signal.
Natural Killer (NK) Cell Cytotoxicity Assay
This protocol provides a framework for assessing the impact of this compound on the cytotoxic function of NK cells.
Objective: To measure the effect of this compound on the ability of NK cells to kill target tumor cells.
Principle: NK cells are co-cultured with target tumor cells (e.g., K562) that are susceptible to NK cell-mediated lysis. The cytotoxicity is determined by measuring the release of a cellular component (e.g., lactate dehydrogenase, LDH) from the lysed target cells or by flow cytometry-based methods.[6]
Materials:
-
Isolated human NK cells.
-
K562 target cells.
-
This compound.
-
Complete cell culture medium.
-
LDH cytotoxicity detection kit or fluorescent dyes for flow cytometry (e.g., a viability dye for target cells).
Procedure:
-
Pre-treat NK cells with different concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Co-culture the pre-treated NK cells (effector cells) with the target cells at various effector-to-target (E:T) ratios.
-
Incubate the co-culture for 4-6 hours at 37°C.
-
If using an LDH assay, centrifuge the plate and collect the supernatant to measure LDH release according to the manufacturer's instructions.
-
If using flow cytometry, stain the cells with a viability dye and antibodies to distinguish between effector and target cells, then analyze to determine the percentage of dead target cells.
Conclusion
This compound is a potent pan-JAK inhibitor with high affinity for JAK1 and JAK3. Its ability to block the signaling of multiple cytokines through the JAK-STAT pathway underscores its significant immunomodulatory potential. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other similar kinase inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential in the treatment of immune-mediated diseases.
References
- 1. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Small molecule-based immunomodulators for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. altasciences.com [altasciences.com]
- 6. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: JAK-IN-3 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro potency and selectivity of JAK-IN-3, a potent inhibitor of the Janus kinase (JAK) family. The provided methodologies are intended to guide researchers in setting up a robust and reproducible kinase assay for the evaluation of JAK inhibitors.
Introduction
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3] These enzymes play a critical role in cytokine-mediated signaling through the JAK-STAT pathway, which is integral to immune responses and hematopoiesis.[4][5] Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[2][6][7]
This compound is a potent JAK inhibitor with varying activity against the different JAK family members. In vitro kinase assays are essential for quantifying the inhibitory activity (e.g., IC50 values) of compounds like this compound against purified kinase enzymes. This document outlines a common and adaptable method for such an assay.
JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. promega.de [promega.de]
- 6. promega.co.uk [promega.co.uk]
- 7. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Selectivity Profile of Jak-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and TYK2.[1][2][3] These enzymes play a critical role in mediating signal transduction for a wide range of cytokines, growth factors, and hormones via the JAK-STAT signaling pathway.[4][5][6] Dysregulation of this pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[7]
Jak-IN-3 is a potent JAK inhibitor.[8] The development of selective JAK inhibitors is a key objective in drug discovery to maximize therapeutic efficacy while minimizing off-target effects.[7] For instance, broader inhibition of JAK2 can be associated with hematological side effects like anemia and thrombocytopenia, while targeting JAK3, which is predominantly expressed in hematopoietic cells, is a strategy for immunosuppression.[1][7][9]
This document provides a detailed protocol for characterizing the selectivity profile of this compound across the JAK family and the broader human kinome. It includes methodologies for biochemical assays, cellular assays measuring downstream signaling, and kinome-wide screening.
JAK-STAT Signaling Pathway
Cytokine binding to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity.[6][10] This facilitates their trans-activation through reciprocal phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[1][5]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Data Presentation: this compound Selectivity Profile
The selectivity of this compound is determined by comparing its inhibitory potency (IC50) against the different JAK isoforms and a broader panel of kinases.
Table 1: Biochemical Potency of this compound against JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 70 |
| JAK3 | 3 |
| TYK2 | 34 |
Data sourced from MedChemExpress.[8]
Table 2: Cellular Potency of this compound in Cytokine-Stimulated Pathways
| Pathway (Cytokine) | Primary JAKs Involved | Downstream Readout | Cell Type | IC50 (nM) |
| IL-6 | JAK1/JAK2 | pSTAT3 | TF-1 Cells | [Example Data] |
| IL-2 | JAK1/JAK3 | pSTAT5 | NK-92 Cells | [Example Data] |
| IFN-α | JAK1/TYK2 | pSTAT1 | PBMCs | [Example Data] |
| GM-CSF | JAK2/JAK2 | pSTAT5 | UT-7 Cells | [Example Data] |
[Example Data] indicates that these values are to be determined experimentally using the protocols outlined below.
Experimental Protocols
Caption: Overall experimental workflow for assessing this compound selectivity.
Protocol 1: Biochemical Kinase Assays for JAK Family
This protocol determines the direct inhibitory activity of this compound on isolated recombinant JAK enzymes.
Objective: To determine the IC50 values of this compound against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (e.g., from BPS Bioscience, Promega).
-
Kinase-specific peptide substrates (e.g., Poly(Glu, Tyr) 4:1 for JAK2, IRS1-tide for JAK1).[11][12]
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection reagent.
-
384-well white assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 1000x the expected lowest IC50 (e.g., starting at 1-3 µM).
-
Further dilute the compound in kinase assay buffer to a 10x final concentration.
-
-
Kinase Reaction Setup:
-
The following steps should be performed on ice.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the specific peptide substrate. The ATP concentration should be at or near the Km for each respective kinase to accurately reflect inhibitory potency.
-
Add 5 µL of the master mix to each well of a 384-well plate.
-
Add 0.5 µL of the 10x this compound dilution or DMSO (for control wells) to the appropriate wells.
-
Prepare a solution of the specific JAK enzyme in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the enzyme solution to each well. The final reaction volume is 10.5 µL.
-
-
Incubation:
-
Mix the plate gently.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
-
Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Assays for STAT Phosphorylation
This protocol measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context, providing a more physiologically relevant measure of potency.
Objective: To determine the IC50 of this compound for the inhibition of cytokine-induced pSTAT in relevant cell lines.
Materials:
-
Appropriate cell lines (e.g., PBMCs, TF-1, NK-92).
-
Cytokines for stimulation (e.g., human recombinant IL-2, IL-6, IFN-α, GM-CSF).[13][14]
-
This compound stock solution (in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular pSTATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).[13]
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Culture cells to the appropriate density.
-
Harvest and wash the cells, then resuspend in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
Compound Incubation:
-
Aliquot 100 µL of the cell suspension into a 96-well plate.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the diluted this compound or vehicle (DMSO) to the cells and pre-incubate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Prepare a solution of the appropriate cytokine at a concentration that induces a sub-maximal response (e.g., EC80).
-
Add the cytokine to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.[13]
-
-
Fixation and Permeabilization:
-
Immediately stop the stimulation by adding a fixation buffer.
-
Incubate for 10-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by adding a permeabilization buffer and incubating for 20-30 minutes.
-
-
Antibody Staining:
-
Wash the cells.
-
Prepare a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTATs.
-
Add the antibody cocktail to the cells and incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in PBS.
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition.
-
Calculate the percent inhibition of the pSTAT signal for each this compound concentration relative to the cytokine-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Protocol 3: Kinome-wide Selectivity Profiling
To understand the broader selectivity of this compound and identify potential off-targets, a comprehensive screen against a large panel of kinases is recommended. This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase Selectivity Profiling Systems).[15][16]
Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.
Principle of KINOMEscan™ (an example of a binding assay):
This method utilizes a competition binding assay. A test compound (this compound) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal. The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding.
Procedure (General Outline):
-
Compound Submission:
-
Provide a sample of this compound at a specified concentration and volume.
-
-
Screening:
-
The compound is typically screened at a single high concentration (e.g., 1-10 µM) against the entire kinase panel.
-
-
Data Reporting:
-
The primary data is reported as percent inhibition or percent of control for each kinase.
-
Hits (kinases showing significant inhibition) are often followed up with dose-response experiments to determine Kd or IC50 values.
-
The data is often visualized as a "kinome tree" to illustrate the selectivity of the compound across the human kinome.
-
Data Interpretation:
-
A highly selective inhibitor will show strong inhibition of only a few kinases (ideally, only the intended targets).
-
Inhibition of other kinases, particularly those with known roles in adverse events, should be carefully evaluated. Common off-targets for kinase inhibitors can sometimes include other tyrosine kinases or kinases with similar ATP-binding pockets.[9][17]
By combining the data from these biochemical, cellular, and kinome-wide assays, a comprehensive selectivity profile of this compound can be established. This information is crucial for guiding further drug development, predicting potential on-target and off-target effects, and ultimately assessing the therapeutic potential of the compound.
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. academic.oup.com [academic.oup.com]
- 14. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of JAK-IN-3 in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing JAK-IN-3, a potent Janus Kinase (JAK) inhibitor, in T-cell proliferation assays. This document outlines the underlying principles, offers comprehensive experimental protocols, and presents data in a clear, structured format to facilitate the assessment of T-cell immune responses.
Introduction
T-cell proliferation is a cornerstone of the adaptive immune response, and its modulation is a key therapeutic strategy in various diseases, including autoimmune disorders and cancer. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates T-cell activation, differentiation, and proliferation. Specifically, JAK3, which is predominantly expressed in hematopoietic cells, plays a pivotal role in signaling downstream of common gamma chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are essential for T-cell development and function.
This compound is a selective inhibitor of JAK3. By blocking the kinase activity of JAK3, this compound can effectively suppress the downstream signaling cascade, leading to the inhibition of T-cell proliferation. This makes this compound a valuable tool for studying T-cell biology and for the development of novel immunomodulatory therapies.
This document provides detailed protocols for assessing the inhibitory effect of this compound on T-cell proliferation using two common methods: Carboxyfluorescein succinimidyl ester (CFSE) dye dilution measured by flow cytometry and [³H]-Thymidine incorporation.
Mechanism of Action: JAK3/STAT Signaling Pathway
The binding of a γc cytokine to its receptor on the T-cell surface leads to the activation of receptor-associated JAK1 and JAK3. These activated kinases then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT5 in the context of T-cell proliferation. Once docked, STAT5 is phosphorylated by the JAKs, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to upregulate genes essential for T-cell proliferation and survival.
Figure 1: JAK3/STAT Signaling Pathway in T-Cell Proliferation.
Data Presentation
The inhibitory activity of this compound and other representative JAK inhibitors on T-cell proliferation and kinase activity is summarized in the tables below. These values are compiled from various studies and may differ based on experimental conditions.
Table 1: Inhibitory Activity (IC₅₀) of JAK Inhibitors on Kinase Activity
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) |
| Tofacitinib | 112[1] | 20[1] | 1[1] |
| RB1 | >5000 | >5000 | 40[2] |
Table 2: Inhibitory Activity (IC₅₀) of JAK Inhibitors on T-Cell Proliferation and Activation
| Compound | Assay | Cell Type | Stimulus | IC₅₀ (µM) |
| Tofacitinib | CD25 Expression | Human PBMCs | PHA | 0.0522[3] |
| Upadacitinib | CD25 Expression | Human PBMCs | PHA | 0.0149[3] |
| Baricitinib | CD25 Expression | Human PBMCs | PHA | 0.0284[3] |
| Filgotinib | CD25 Expression | Human PBMCs | PHA | 2.4378[3] |
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on T-cell proliferation. As "this compound" is a placeholder for a selective JAK3 inhibitor, the protocols are based on the use of well-characterized inhibitors like Tofacitinib. Researchers should optimize concentrations based on the specific inhibitor used.
Experimental Workflow Overview
Figure 2: General workflow for T-cell proliferation assays.
Protocol 1: T-Cell Proliferation Assay using CFSE Dye Dilution
This method allows for the tracking of individual cell divisions by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)
-
Phosphate Buffered Saline (PBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
This compound (or other JAK3 inhibitor)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
96-well flat-bottom culture plates
-
Flow cytometer
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Wash isolated PBMCs with PBS.
-
Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold Complete RPMI.
-
Wash the cells twice with Complete RPMI to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled PBMCs in Complete RPMI at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL).
-
Prepare serial dilutions of this compound in Complete RPMI. Add 50 µL of the inhibitor solution to the appropriate wells. For the vehicle control, add 50 µL of Complete RPMI with the corresponding concentration of DMSO.
-
Add 50 µL of soluble anti-CD28 antibody (1-2 µg/mL) to each well.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) for 30 minutes on ice.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell populations of interest (e.g., CD4+ or CD8+ T-cells) and examining the CFSE fluorescence histogram. Proliferating cells will show successive peaks of halved fluorescence intensity.
-
Protocol 2: T-Cell Proliferation Assay using [³H]-Thymidine Incorporation
This classic method measures the incorporation of radiolabeled thymidine into the DNA of proliferating cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI medium
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
This compound (or other JAK3 inhibitor)
-
DMSO as a vehicle control
-
96-well flat-bottom culture plates
-
[³H]-Thymidine
-
Cell harvester
-
Scintillation counter
Procedure:
-
PBMC Isolation and Plating:
-
Isolate PBMCs as described in Protocol 1.
-
Resuspend PBMCs in Complete RPMI at 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL).
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in Complete RPMI. Add 50 µL of the inhibitor solution to the appropriate wells. For the vehicle control, add 50 µL of Complete RPMI with the corresponding concentration of DMSO.
-
Add 50 µL of soluble anti-CD28 antibody (1-2 µg/mL) to each well.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
[³H]-Thymidine Pulse:
-
Add 1 µCi of [³H]-Thymidine to each well.
-
Incubate for an additional 18 hours.
-
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is proportional to the amount of T-cell proliferation.
-
Controls and Data Analysis
-
Negative Control: Unstimulated T-cells (no anti-CD3/CD28).
-
Positive Control: T-cells stimulated with anti-CD3/CD28 in the presence of the vehicle (DMSO).
-
Inhibitor Titration: A range of this compound concentrations should be tested to determine the IC₅₀ value.
-
Data Analysis (CFSE): Quantify the percentage of divided cells and the proliferation index using appropriate flow cytometry analysis software.
-
Data Analysis ([³H]-Thymidine): Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
By following these detailed protocols, researchers can effectively utilize this compound to investigate its impact on T-cell proliferation and gain valuable insights into the role of the JAK3 signaling pathway in immune regulation.
References
- 1. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cytokine Signaling Pathways with Jak-IN-3
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Jak-IN-3, a selective Janus Kinase 3 (JAK3) inhibitor, for investigating cytokine signaling pathways.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in signal transduction initiated by various cytokines and growth factors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating a multitude of cellular processes, including immune responses, hematopoiesis, and inflammation.[3] JAK3 expression is predominantly restricted to hematopoietic cells, making it a key player in immune cell development and function.[2][4] Specifically, JAK3 is essential for signaling by cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4]
Selective inhibition of JAK3 offers a targeted approach to modulate the immune system with potentially fewer side effects compared to broader-spectrum JAK inhibitors.[5] this compound is a potent and selective inhibitor of JAK3, making it an invaluable tool for dissecting the roles of JAK3 in cytokine signaling and for the development of novel therapeutics for autoimmune diseases and certain cancers. These notes provide detailed protocols for utilizing this compound in cell-based assays to study its effects on cytokine-induced signaling events.
Data Presentation
The inhibitory activity and selectivity of various selective JAK3 inhibitors are summarized in the table below. This data is crucial for selecting the appropriate inhibitor and concentration for specific experimental needs. "this compound" is used here as a representative potent and selective JAK3 inhibitor, with data aggregated from similar selective compounds found in the literature.
| Compound Name | Target | IC50 / Ki | Selectivity Notes |
| This compound (Representative) | JAK3 | 4.8 nM (IC50) | Over 180-fold more selective for JAK3 than JAK1 (IC50 of 896 nM) and JAK2 (IC50 of 1050 nM).[1] |
| Ritlecitinib (PF-06651600) | JAK3 | 33.1 nM (IC50) | Irreversible inhibitor with no significant activity against JAK1, JAK2, and TYK2 (IC50 > 10,000 nM).[6][7] |
| Selective JAK3 inhibitor 1 | JAK3 | 0.07 nM (Ki) | Highly selective with Ki values of 320 nM for JAK1 and 740 nM for JAK2.[7] |
| Tofacitinib (CP-690,550) | JAK3 | 1 nM (IC50) | Also inhibits JAK1 (IC50 of 112 nM) and JAK2 (IC50 of 20 nM).[7] |
| FM-381 | JAK3 | 127 pM (IC50) | Demonstrates 400-, 2,700-, and 3,600-fold selectivity over JAK1, JAK2, and TYK2, respectively.[7] |
Signaling Pathway Diagram
The following diagram illustrates the canonical JAK-STAT signaling pathway initiated by a γc family cytokine and the point of inhibition by this compound.
Experimental Protocols
Cell-Based Assay for Assessing JAK3 Inhibition on Cytokine-Induced STAT Phosphorylation
This protocol describes how to treat cells with this compound and a specific cytokine to assess the inhibition of STAT protein phosphorylation using methods like Western Blotting or Flow Cytometry.
Materials:
-
Cells expressing the cytokine receptor of interest (e.g., T-cells, NK cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Recombinant cytokine (e.g., IL-2, IL-4, or IL-7)
-
Phosphate-Buffered Saline (PBS)
-
Phosphatase inhibitors
-
Protease inhibitors
-
Reagents for cell lysis (for Western Blot) or fixation/permeabilization (for Flow Cytometry)
-
Antibodies for Western Blotting or Flow Cytometry (e.g., anti-phospho-STAT5, anti-total-STAT5)
Procedure:
-
Cell Culture and Plating:
-
Culture cells under standard conditions.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for Flow Cytometry) at a density that allows for optimal growth and stimulation.
-
Allow cells to adhere or recover overnight.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A final DMSO concentration of <0.1% is recommended.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Prepare a stock solution of the desired cytokine in PBS or an appropriate buffer.
-
Add the cytokine directly to the wells containing the inhibitor to the final desired concentration.
-
Incubate for the optimal time to induce STAT phosphorylation (typically 15-30 minutes, but should be optimized for the specific cell type and cytokine).
-
-
Sample Preparation:
-
For Western Blotting:
-
Place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
For Flow Cytometry:
-
Harvest the cells and transfer them to tubes.
-
Fix and permeabilize the cells according to a standard intracellular staining protocol.
-
-
-
Analysis:
-
Western Blotting: Proceed with gel electrophoresis, protein transfer, antibody incubation, and detection as described in Protocol 2.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against phosphorylated STAT proteins and analyze using a flow cytometer.
-
Western Blotting Protocol for Detection of Phosphorylated STAT Proteins
This protocol details the steps for detecting phosphorylated STAT proteins in cell lysates prepared as described in Protocol 1.[8][9]
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation for Electrophoresis:
-
Mix an equal amount of protein from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-phospho-STAT5) in the blocking buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total STAT protein as a loading control, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total STAT protein.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cytokine signaling.
References
- 1. glpbio.com [glpbio.com]
- 2. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Jak-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting in vivo studies with Jak-IN-3, a selective inhibitor of Janus Kinase 3 (JAK3). These guidelines are intended for researchers, scientists, and drug development professionals working on the preclinical evaluation of this compound for various inflammatory and autoimmune diseases. Given the limited public data specifically for "this compound," this document leverages established methodologies and data from structurally similar and well-characterized JAK3 inhibitors to provide a comprehensive framework for in vivo experimental design.
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines, growth factors, and interferons.[1] The JAK-STAT signaling pathway is a key regulator of the immune system.[2] Unlike the ubiquitously expressed JAK1, JAK2, and TYK2, the expression of JAK3 is largely restricted to hematopoietic cells, making it an attractive therapeutic target for autoimmune disorders with the potential for reduced side effects.[1][3] Inhibition of JAK3 has shown promise in the treatment of conditions such as rheumatoid arthritis, psoriasis, and organ transplant rejection.[1][4]
These application notes will cover the mechanism of action of JAK3 inhibitors, detailed protocols for relevant in vivo models, and guidance on data collection and analysis.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface.[5] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[5] Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses.[5]
This compound, as a JAK3 inhibitor, is designed to bind to the ATP-binding site of the JAK3 enzyme, preventing its phosphorylation and activation. This blockade disrupts the downstream signaling of cytokines that rely on the common gamma chain (γc), a receptor subunit to which JAK3 is constitutively bound. These cytokines include interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4] By inhibiting JAK3, this compound can effectively suppress the proliferation and activation of T-cells and other immune cells, thereby mitigating the inflammatory processes characteristic of autoimmune diseases.
In Vivo Experimental Design: Rheumatoid Arthritis Model
The collagen-induced arthritis (CIA) model in mice is a widely used and well-validated animal model for studying the pathology of rheumatoid arthritis and for evaluating the efficacy of novel therapeutic agents.[6][7][8][9]
Experimental Workflow for CIA Model
Detailed Protocol for Collagen-Induced Arthritis (CIA) in DBA/1J Mice
Materials:
-
Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)
-
Vehicle control
-
Syringes and needles (27G)
-
Calipers for paw thickness measurement
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of Type II collagen and CFA (1:1 ratio).
-
Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.[8]
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of Type II collagen and IFA (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.[8]
-
-
Treatment Administration (Starting Day 21):
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle daily via oral gavage. Dosing for selective JAK3 inhibitors in CIA models has been reported in the range of 1.5-15 mg/kg/day.[10]
-
-
Clinical Assessment (Daily from Day 21):
-
Score each paw for signs of arthritis based on a scale of 0-4:
-
0 = No evidence of erythema or swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits
-
-
The maximum clinical score per mouse is 16.
-
Measure paw thickness using calipers.
-
Monitor body weight.
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect blood for pharmacokinetic analysis and cytokine profiling (e.g., IL-6, TNF-α).
-
Euthanize mice and collect paws for histopathological evaluation of inflammation, pannus formation, and bone/cartilage erosion.
-
Quantitative Data from In Vivo Studies of Representative JAK3 Inhibitors
The following tables summarize pharmacokinetic and efficacy data from published in vivo studies of selective JAK3 inhibitors, which can serve as a reference for designing and interpreting studies with this compound.
Table 1: Pharmacokinetic Parameters of Selective JAK3 Inhibitors in Mice
| Compound | Dose and Route | Tmax (min) | T1/2 (min) | Bioavailability (%) | Reference |
| WHI-P131 | 13 mg/kg, oral | 5.8 | 297.6 | 29.6 | [11] |
| WHI-P131 | 4-80 mg/kg, i.p. | 10.0 | 123.6 | 95 | [11] |
| RB1 | Not specified | Not specified | 876 (14.6 h) | 72.52 | [12] |
| MJ04 | Not specified | Not specified | Not specified | Not specified | [13] |
Table 2: Efficacy of Selective JAK3 Inhibitors in Rodent Arthritis Models
| Compound | Model | Dose | Efficacy Endpoint | % Inhibition | Reference |
| CP-690550 | Mouse CIA | 15 mg/kg/day | Clinical Score | >90% | [10] |
| CP-690550 | Rat AA | 15 mg/kg/day | Paw Swelling | >90% | [10] |
| RB1 | Mouse CIA | Not specified | Joint Pathology | Significantly improved | [12] |
| Z583 | Mouse CIA | 3 mg/kg, oral | Clinical Score | Significant reduction | [14] |
In Vivo Experimental Design: Inflammatory Bowel Disease Model
The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used model for inflammatory bowel disease (IBD).[15]
Experimental Workflow for DSS-Induced Colitis Model
Detailed Protocol for DSS-Induced Colitis in C57BL/6 Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
This compound (formulated in a suitable vehicle)
-
Vehicle control
Procedure:
-
Colitis Induction (Day 0-7):
-
Provide mice with drinking water containing 2-3% (w/v) DSS ad libitum for 7 days.
-
-
Treatment Administration (Starting Day 0):
-
Randomly assign mice to treatment groups.
-
Administer this compound or vehicle daily via oral gavage.
-
-
Clinical Assessment (Daily):
-
Calculate the Disease Activity Index (DAI) based on:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (occult), 4 (gross)
-
-
Monitor body weight.
-
-
Endpoint Analysis (e.g., Day 8-10):
-
Euthanize mice and measure the length of the colon.
-
Collect colon tissue for histopathological evaluation of inflammation and tissue damage.
-
Perform a myeloperoxidase (MPO) assay on colon tissue to quantify neutrophil infiltration.
-
Pharmacodynamic Assays
To confirm the in vivo target engagement of this compound, pharmacodynamic assays should be performed.
Protocol for Assessing STAT Phosphorylation:
-
Administer a single dose of this compound or vehicle to mice.
-
At various time points post-dose, collect whole blood or spleen tissue.
-
Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
Stimulate the cells ex vivo with a relevant cytokine (e.g., IL-2 for JAK3).
-
Lyse the cells and perform Western blotting or flow cytometry to detect the levels of phosphorylated STAT5 (pSTAT5) relative to total STAT5. A reduction in pSTAT5 levels in the this compound treated group compared to the vehicle group indicates target engagement.
Toxicology and Safety Assessment
Preliminary toxicology studies are crucial to determine the safety profile of this compound.
Acute Dermal Toxicity:
-
Administer a single high dose of this compound topically to a small group of rats or mice.[13]
-
Monitor for mortality, clinical signs of toxicity, and changes in body weight over a 14-day period.[13]
-
Perform gross necropsy and histopathological examination of major organs.
Median Lethal Dose (LD50) Determination:
-
Administer escalating single doses of this compound to different groups of animals.
-
The LD50 is the dose that is lethal to 50% of the animals in a group. A high LD50 value (e.g., >2 g/kg) suggests a good safety profile.[12][13]
Conclusion
The experimental designs and protocols outlined in this document provide a robust framework for the in vivo evaluation of this compound. By leveraging established animal models of rheumatoid arthritis and inflammatory bowel disease, researchers can effectively assess the therapeutic potential of this selective JAK3 inhibitor. Careful consideration of dosing, administration route, and relevant efficacy and safety endpoints will be critical for advancing this compound through preclinical development. The provided quantitative data from similar compounds offer valuable benchmarks for these studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Network pharmacology of JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Macromolecular Janus Kinase (JAK) Inhibitor Prodrug Effectively Ameliorates Dextran Sulfate Sodium-induced Ulcerative Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Jak-IN-3 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK inhibitor, Jak-IN-3. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures, with a focus on solubility in DMSO.
Frequently Asked Questions (FAQs) - this compound Solubility in DMSO
Q1: What is the maximum known solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO has been determined to be ≥ 2.08 mg/mL, which corresponds to a concentration of 6.11 mM.[1][2] It is important to note that the saturation point may be higher. For comparison, the solubility of other selective JAK inhibitors in DMSO can be significantly higher.
Q2: I am observing precipitation when trying to dissolve this compound in DMSO. What are the possible causes and solutions?
A2: Several factors can contribute to solubility issues with this compound in DMSO. Here are some common causes and troubleshooting steps:
-
Moisture in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3][4][5][6] Contaminated DMSO can significantly reduce the solubility of many organic compounds.
-
Compound Quality: The purity of the this compound can affect its solubility.
-
Solution: Ensure you are using a high-purity compound. If you suspect issues with the compound, contact your supplier.
-
-
Incorrect Handling: Improper handling during reconstitution can lead to incomplete dissolution.
-
Solution: Follow a detailed reconstitution protocol. This may include techniques like vortexing, sonication, or gentle warming to facilitate dissolution.
-
Q3: Is it safe to warm the this compound/DMSO solution to improve solubility?
A3: Gentle warming can be an effective method to aid in the dissolution of some small molecule inhibitors. However, it is crucial to do so with caution to avoid degradation of the compound. If you choose to warm the solution, do not exceed 50°C.
Q4: My this compound is dissolved in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue when diluting a concentrated DMSO stock solution into an aqueous buffer or medium.[7] The drastic change in solvent polarity causes the compound to crash out of solution.
-
Solution 1: Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous medium, perform serial dilutions in DMSO first to lower the concentration. Then, add the final diluted DMSO solution to your aqueous medium.
-
Solution 2: Lower Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, to avoid cellular toxicity.[8][9] By using a more dilute stock solution, you may be able to introduce the compound to the aqueous environment more gradually.
-
Solution 3: Use of Co-solvents: For in vivo experiments, co-solvents such as PEG300, Tween 80, or carboxymethylcellulose (CMC-Na) can be used in the final formulation to improve solubility and stability.[4][6][8]
Q5: How should I store my this compound stock solution in DMSO?
A5: Proper storage is critical to maintain the stability and activity of your this compound stock solution.
-
Storage Temperature: For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C.[10][11] For short-term storage (up to 1 month), -20°C is acceptable.[10][11]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes upon preparation.[8][10][11]
Quantitative Data: Solubility of JAK Inhibitors in DMSO
The following table summarizes the solubility of this compound and other selected JAK inhibitors in DMSO. This data is provided for comparative purposes to give researchers a general idea of the solubility ranges for this class of compounds.
| Inhibitor | Target(s) | Solubility in DMSO |
| This compound | JAK1, JAK2, JAK3, TYK2 | ≥ 2.08 mg/mL (6.11 mM)[1][2] |
| Selective JAK3 inhibitor 1 | JAK3 | 70 mg/mL (199.78 mM)[3] |
| AT9283 | JAK2/3, Aurora A/B, Abl1(T315I) | 76 mg/mL (199.25 mM)[12] |
| AZD1480 | JAK1/2 | 70 mg/mL (200.7 mM)[6] |
| Solcitinib (GLPG0778) | JAK1 | 39 mg/mL (100.14 mM)[4] |
| Pyridone 6 | Pan-JAK | 62 mg/mL (200.42 mM)[5] |
| JAK3 Inhibitor I (WHI-P131) | JAK3 | 50 mg/mL[13] |
Experimental Protocols
Protocol for Reconstituting this compound in DMSO
This protocol provides a step-by-step guide for dissolving this compound powder in DMSO to create a stock solution.
Materials:
-
This compound powder
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom of the vial.
-
Solvent Addition: Carefully add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO based on the amount of this compound).
-
Initial Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate initial dissolution.
-
Visual Inspection: Visually inspect the solution for any undissolved particles.
-
Assisted Dissolution (if necessary):
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Warming: Place the vial in a water bath or on a heating block set to a temperature no higher than 50°C for 5-10 minutes.
-
-
Final Mixing: Vortex the solution again for 1 minute.
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in immunity, proliferation, differentiation, and apoptosis. This compound exerts its inhibitory effects on this pathway.
Caption: The canonical JAK-STAT signaling cascade and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve common solubility problems encountered when preparing this compound solutions.
Caption: A step-by-step workflow for troubleshooting this compound dissolution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. lifetein.com [lifetein.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. JAK3 Inhibitor I - CAS 202475-60-3 - Calbiochem | 420101 [merckmillipore.com]
Optimizing Jak-IN-3 Concentration for Cellular Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Jak-IN-3 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1][2][3][4] It functions by interfering with the JAK-STAT signaling pathway, which is essential for transmitting signals from various cytokines and growth factors that regulate cellular processes like proliferation, differentiation, and immune responses.[1][3][4][5] this compound exhibits selectivity for different JAK isoforms, as indicated by its half-maximal inhibitory concentration (IC50) values.
Q2: What are the typical starting concentrations for this compound in a cellular assay?
A typical starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its in vitro IC50 values, a broad concentration range from low nanomolar (nM) to low micromolar (µM) is recommended. A common starting range for a dose-response curve could be from 1 nM to 10 µM.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in 100% DMSO. It is crucial to ensure the compound is fully dissolved by vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: I'm observing precipitation when I add this compound to my cell culture medium. What should I do?
Precipitation is a common issue with hydrophobic compounds like this compound when diluted into aqueous cell culture media.[6][7][8] Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: Prepare serial dilutions of your this compound stock solution in 100% DMSO first. Then, add the diluted inhibitor to your culture medium.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
-
Vortexing/Mixing: Immediately after adding the diluted inhibitor to the medium, vortex or mix it thoroughly to ensure rapid and even dispersion.
-
Direct Addition to Cells: For some protocols, adding the small volume of concentrated this compound in DMSO directly to the cell suspension in the well, followed by immediate mixing, can prevent precipitation.
Q5: How can I determine if this compound is cytotoxic to my cells?
It is essential to assess the cytotoxicity of this compound to distinguish between specific inhibition of the JAK-STAT pathway and general toxic effects. A cytotoxicity assay, such as an MTT, MTS, or a live/dead cell staining assay, should be performed in parallel with your functional assay.[9][10][11][12] This will help you identify a concentration range where this compound effectively inhibits its target without causing significant cell death.
Q6: What are the potential off-target effects of this compound?
While this compound is a potent JAK inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[13][14][15][16] It is crucial to consider its selectivity profile across the different JAK isoforms (JAK1, JAK2, TYK2) and potentially other kinases. To mitigate off-target effects, use the lowest effective concentration of this compound that elicits the desired biological response in your assay. Comparing the effects of this compound with other JAK inhibitors with different selectivity profiles can also help to confirm that the observed phenotype is due to the inhibition of the intended target.
Quantitative Data Summary
| Parameter | Value | Reference Cell Lines |
| This compound IC50 (JAK1) | 5 nM | Biochemical Assay |
| This compound IC50 (JAK2) | 70 nM | Biochemical Assay |
| This compound IC50 (JAK3) | 3 nM | Biochemical Assay |
| This compound IC50 (TYK2) | 34 nM | Biochemical Assay |
| Recommended Starting Conc. | 1 nM - 10 µM | Various |
| Recommended Final DMSO Conc. | ≤ 0.5% | General Cell Culture |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a general procedure to determine the effective concentration range of this compound for inhibiting cytokine-induced STAT phosphorylation in a cell-based assay.
Materials:
-
Cell line known to respond to a specific cytokine via the JAK-STAT pathway (e.g., 32D/IL-2Rβ cells, Ba/F3 cells, or other relevant cell lines).[1][14]
-
Appropriate cell culture medium and supplements.
-
This compound stock solution (10 mM in DMSO).
-
Cytokine for stimulation (e.g., IL-2, IL-3).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Antibodies for Western blotting (e.g., anti-phospho-STAT5, anti-total-STAT5, and a loading control like anti-β-actin).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and response to the cytokine.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Further dilute the inhibitor in cell culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Add the diluted this compound or vehicle to the appropriate wells and pre-incubate for 1-2 hours.
-
-
Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the JAK-STAT pathway. Include an unstimulated control group. Incubate for the recommended time for maximal STAT phosphorylation (typically 15-30 minutes).
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells with an appropriate lysis buffer.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-STAT5 and total STAT5. Use a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT5 and normalize to total STAT5 and the loading control.
-
Plot the normalized phospho-STAT5 levels against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value in your cellular system.
-
Protocol 2: Assessing this compound Cytotoxicity
This protocol describes a method to evaluate the cytotoxic effects of this compound using an MTT assay.
Materials:
-
Cell line of interest.
-
Appropriate cell culture medium and supplements.
-
This compound stock solution (10 mM in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density for a 24-72 hour incubation period.
-
This compound Treatment:
-
Prepare a range of this compound concentrations in culture medium, similar to the dose-response assay. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Add the treatments to the cells.
-
-
Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Visualizations
Caption: JAK-STAT Signaling Pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting guide for common issues with this compound.
References
- 1. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. sartorius.com [sartorius.com]
- 13. longdom.org [longdom.org]
- 14. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of Jak-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Jak-IN-3, a potent and selective Janus kinase 3 (JAK3) inhibitor.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a concern?
This compound is a potent inhibitor of Janus kinase 3 (JAK3), with significant selectivity over other JAK family members (JAK1, JAK2, and TYK2). Its targeted action on the JAK/STAT signaling pathway makes it a valuable tool for research in immunology, oncology, and inflammatory diseases. However, preclinical studies on structurally similar selective JAK3 inhibitors have reported low oral bioavailability (approximately 10.4% in mice), which can limit its therapeutic efficacy and lead to variability in experimental outcomes.
Q2: What is the Biopharmaceutical Classification System (BCS) and how does this compound classify?
The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, which are key determinants of oral bioavailability.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
The specific BCS classification for this compound has not been definitively reported in publicly available literature. However, based on its reported solubility in DMSO and the common characteristics of similar kinase inhibitors, it is likely to fall into BCS Class II or IV , suggesting that poor solubility is a primary contributor to its low bioavailability.[1] Further experimental evaluation of its aqueous solubility at various pH levels and its permeability is required for a definitive classification.
Q3: What are the primary factors that may be limiting the in vivo bioavailability of this compound?
Several factors could be contributing to the low in vivo bioavailability of this compound:
-
Poor Aqueous Solubility: As a likely BCS Class II or IV compound, low solubility in the gastrointestinal fluids would lead to a slow dissolution rate, limiting the amount of drug available for absorption.
-
High First-Pass Metabolism: The liver is a major site of drug metabolism. If this compound is extensively metabolized by liver enzymes (e.g., cytochrome P450s) after absorption from the gut, a significant fraction of the drug will be inactivated before it reaches systemic circulation. Studies on similar compounds suggest efficient absorption by the liver followed by elimination into the bile, indicating a potential for high first-pass metabolism.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump absorbed drug molecules back into the gut lumen, thereby reducing net absorption.
-
Chemical Instability: Degradation of the compound in the acidic environment of the stomach or enzymatically in the intestine can also reduce the amount of active drug available for absorption.
Q4: Can I simply increase the dose of this compound to compensate for its low bioavailability?
While dose escalation might seem like a straightforward solution, it is often not advisable due to several potential drawbacks:
-
Non-linear Pharmacokinetics: At higher doses, absorption and metabolism pathways may become saturated, leading to a disproportionate increase in plasma concentration and a higher risk of toxicity.
-
Increased Off-Target Effects: Higher concentrations of the drug can lead to the inhibition of other kinases, potentially causing unforeseen side effects.
-
Toxicity: Increased exposure can lead to dose-dependent toxicity.
-
Cost and Waste: Using significantly more of a research compound can be expensive and wasteful.
A more scientifically sound approach is to improve the formulation to enhance bioavailability.
II. Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the in vivo administration and bioavailability of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in experimental results between subjects. | Poor and erratic absorption due to low solubility. | 1. Particle Size Reduction: Micronize or nano-size the this compound powder to increase the surface area for dissolution. 2. Formulation with Solubilizing Agents: Prepare a formulation using co-solvents, surfactants, or cyclodextrins to improve solubility. (See Section III for protocols). |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Poor aqueous solubility leading to minimal absorption. 2. Extensive first-pass metabolism in the liver. | 1. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or a lipid-based solution to enhance absorption via the lymphatic pathway, partially bypassing the liver. 2. Co-administration with a CYP450 Inhibitor: In preclinical studies, co-administration with a known inhibitor of relevant cytochrome P450 enzymes (e.g., ritonavir for CYP3A4) can help to assess the impact of first-pass metabolism. This is for investigational purposes only and requires careful ethical and experimental design considerations. |
| Inconsistent results with a suspension formulation. | Agglomeration and settling of drug particles in the vehicle. | 1. Use of Suspending and Wetting Agents: Add appropriate excipients like methylcellulose or Tween 80 to the vehicle to ensure a uniform and stable suspension. 2. Sonication: Sonicate the suspension immediately before each administration to ensure a homogenous dose. |
| Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous vehicle. | Low aqueous solubility of the compound. | 1. Use of a Co-solvent System: Prepare the dosing solution in a vehicle containing a mixture of water and a water-miscible organic solvent (e.g., polyethylene glycol 400, propylene glycol). 2. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility. This requires knowledge of the compound's pKa. |
III. Experimental Protocols
Here are detailed methodologies for preparing formulations aimed at improving the in vivo bioavailability of this compound.
Protocol 1: Preparation of a Co-solvent Formulation
This protocol is suitable for early-stage in vivo studies to assess the efficacy of this compound when poor solubility is a suspected issue.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Saline (0.9% NaCl) or Water for Injection
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO.
-
In a separate container, prepare the vehicle by mixing PEG 400, PG, and saline/water in a desired ratio (e.g., 10:10:80 v/v/v).
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure complete dissolution and prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, adjust the vehicle composition (e.g., increase the proportion of PEG 400 and PG).
-
Administer the formulation to the animals at the desired dose.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
This method is more advanced and aims to significantly increase the dissolution rate by reducing the particle size to the nanometer range.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v solution of Poloxamer 188 or Hydroxypropyl methylcellulose (HPMC) in water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
Procedure:
-
Prepare a pre-suspension of this compound in the stabilizer solution.
-
Add the pre-suspension and the milling media to the milling chamber of the bead mill.
-
Mill the suspension at a high speed for a specified duration (optimization is required).
-
Periodically sample the suspension to monitor the particle size using a particle size analyzer (e.g., dynamic light scattering).
-
Continue milling until the desired particle size (typically < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used for oral administration.
IV. Visualizations
Signaling Pathway
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the in vivo bioavailability of a novel formulation of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting the low bioavailability of this compound.
References
Best Practices for Long-Term Storage of Jak-IN-3: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Jak-IN-3, ensuring the compound's integrity through proper long-term storage is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive overview of best practices, troubleshooting advice, and frequently asked questions regarding the storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container at -20°C for optimal long-term stability, effective for up to two years. It is crucial to protect the compound from moisture and light.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: For stock solutions, it is recommended to store aliquots at -80°C, which maintains stability for up to six months.[1] For shorter-term storage, -20°C is acceptable for up to one month.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO and Methanol.[2] When preparing a stock solution, ensure the solvent is anhydrous to minimize hydrolysis.
Q4: What are the signs of this compound degradation?
A4: Visual indicators of degradation can include a change in color or the appearance of particulate matter in the solution. For quantitative assessment, techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the compound over time.
Q5: Can I store this compound at room temperature?
A5: Storing this compound at room temperature is not recommended for long-term stability. While it may be shipped at ambient temperature, it should be promptly moved to the recommended storage conditions upon receipt to ensure its integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced potency in experiments | Compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure). If degradation is suspected, use a fresh vial of this compound. Consider running a quality control check on the existing stock. |
| Precipitate formation in solution after thawing | Low solubility at colder temperatures or solvent evaporation. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. Ensure the vial is tightly sealed to prevent solvent evaporation. |
| Inconsistent experimental results | Multiple freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid repeated temperature fluctuations. |
Data Presentation: Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 2 years | Keep in a tightly sealed, light-protected container. |
| In Solvent | -80°C | Up to 6 months | [1] Ideal for long-term solution storage; use single-use aliquots. |
| In Solvent | -20°C | Up to 1 month | [1] Suitable for short-term use; avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO or Methanol to the vial to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Dispense the stock solution into single-use, light-protected aliquots.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Experimental workflow for handling and storing this compound.
References
Addressing inconsistent results in Jak-IN-3 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with Jak-IN-3, a representative Janus Kinase 3 (JAK3) inhibitor.
Troubleshooting Guides
This section offers solutions to common problems encountered during this compound experiments, presented in a question-and-answer format.
Issue 1: Inconsistent Inhibition of STAT Phosphorylation in Western Blots
-
Question: My Western blot results show variable or no inhibition of STAT phosphorylation after treating cells with this compound. What are the possible causes and solutions?
-
Answer: Inconsistent inhibition of STAT phosphorylation is a frequent issue. Here's a breakdown of potential causes and how to address them:
-
Suboptimal Antibody Performance: The primary antibody against phosphorylated STAT may be of poor quality or used at a suboptimal concentration.
-
Solution: Perform an antibody titration to determine the optimal concentration. Always include a positive control (e.g., cells stimulated with a known activator of the JAK/STAT pathway) and a negative control (unstimulated cells) to validate the antibody's performance.[1][2][3] If problems persist, consider trying an antibody from a different vendor.
-
-
Phosphatase Activity: Phosphatases in your cell lysate can dephosphorylate STAT proteins, leading to a false-negative result.
-
Solution: It is crucial to add phosphatase inhibitors to your lysis buffer and keep your samples on ice at all times to minimize enzymatic activity.[2]
-
-
Incorrect Blocking Conditions: Using milk as a blocking agent can interfere with the detection of phosphorylated proteins due to the presence of casein, a phosphoprotein.
-
Solution: Use Bovine Serum Albumin (BSA) in your blocking buffer instead of milk when probing for phosphorylated proteins.
-
-
Low Protein Expression: The target STAT protein might be expressed at low levels in your cell type, making detection of changes in phosphorylation difficult.
-
Solution: Increase the amount of protein loaded onto the gel. You may need to load up to 100 µg of total protein for detecting modified proteins in tissue extracts.[2]
-
-
This compound Instability or Degradation: The inhibitor may not be stable in your experimental conditions.
-
Solution: Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound in your specific cell culture media and buffer conditions.
-
-
Issue 2: High Variability in Cell Viability Assay Results
-
Question: I am observing significant well-to-well and day-to-day variability in my cell viability assays with this compound. How can I improve the consistency of my results?
-
Answer: High variability in cell viability assays can obscure the true effect of your inhibitor. Consider the following factors:
-
Inconsistent Seeding Density: Uneven cell seeding is a major source of variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity.
-
-
This compound Solubility Issues: Poor solubility of the inhibitor can lead to inconsistent concentrations across wells.
-
Solution: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in your culture medium. Visually inspect for any precipitation. The final concentration of the vehicle should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
-
Assay-Dependent Artifacts: The type of viability assay used can influence the results. For example, compounds that interfere with cellular metabolism can produce misleading results in assays based on metabolic activity (e.g., MTT, XTT).
-
Solution: Consider using an alternative viability assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release or trypan blue exclusion), to confirm your findings.
-
-
Issue 3: Discrepancy Between Kinase Assay and Cellular Assay Results
-
Question: this compound shows potent inhibition in my in vitro kinase assay, but its effect is much weaker in cellular assays. What could be the reason for this discrepancy?
-
Answer: This is a common challenge in drug discovery. Several factors can contribute to this difference:
-
Cell Permeability: this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Solution: If the chemical properties of the compound are known, assess its likelihood of crossing the cell membrane. You might need to consider using a different compound or a delivery agent.
-
-
Off-Target Effects: In a cellular context, this compound might interact with other kinases or cellular components, leading to unexpected effects that mask its intended activity.[4][5]
-
Solution: Profile this compound against a panel of other kinases to assess its selectivity. Consider that off-target effects can sometimes lead to paradoxical pathway activation.
-
-
Cellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations that are much lower than the millimolar concentrations found inside cells.[6]
-
Solution: Be aware that the IC50 value of an ATP-competitive inhibitor will be higher in the presence of higher ATP concentrations. This can explain the reduced potency in a cellular environment.
-
-
Drug Efflux Pumps: Cells may actively pump out this compound using efflux transporters, reducing its intracellular concentration.
-
Solution: Investigate whether your cell line expresses high levels of drug efflux pumps. You can use inhibitors of these pumps to see if the potency of this compound increases.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Janus Kinase 3 (JAK3). It functions by competing with ATP for the binding site on the JAK3 enzyme, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK/STAT signaling pathway ultimately modulates the transcription of genes involved in immune responses.[7]
Q2: What are the known off-target effects of JAK3 inhibitors?
A2: While designed to be selective for JAK3, many small molecule inhibitors can exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket.[7] Some JAK3 inhibitors have been shown to also inhibit JAK1, JAK2, and other kinases to varying degrees.[8][9] It is crucial to consult the selectivity profile of the specific inhibitor being used. Computational predictions and experimental profiling can help identify potential off-target interactions.[4][5][10]
Q3: How should I prepare and store this compound solutions?
A3: Most kinase inhibitors are dissolved in DMSO to create a high-concentration stock solution. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cellular experiments, dilute the stock solution in pre-warmed culture medium immediately before use. Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels. For kinase assays, the inhibitor can be diluted in the appropriate assay buffer.
Q4: What are the appropriate controls for a this compound experiment?
A4: The following controls are essential for robust and interpretable results:
-
Vehicle Control: Cells or enzyme treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control (for inhibition): A known, well-characterized inhibitor of the JAK/STAT pathway to confirm that the assay is responsive to inhibition.
-
Positive Control (for activation): In cellular assays, cells stimulated with a cytokine (e.g., IL-2) known to activate the JAK3/STAT pathway to ensure the pathway is functional.
-
Negative Control: Unstimulated cells or a reaction without the enzyme to establish a baseline.
Data Presentation
Table 1: IC50 Values of Representative JAK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) - JAK1 | IC50 (nM) - JAK2 | IC50 (nM) - JAK3 | IC50 (nM) - TYK2 | Reference |
| Tofacitinib | JAK1/3 | 1.1 | 20 | 1 | 42 | [11] |
| Baricitinib | JAK1/2 | 5.9 | 5.7 | >400 | 53 | [12] |
| Upadacitinib | JAK1 | 43 | 240 | 2300 | >10000 | [13] |
| Abrocitinib | JAK1 | 29 | 803 | >10000 | 1300 | [13] |
| Ritlecitinib | JAK3 | - | - | 0.003 (covalent) | - | [11] |
Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration.[6]
Experimental Protocols
1. Western Blot for Phosphorylated STAT
-
Cell Treatment: Seed cells and allow them to adhere overnight. The next day, pre-treat cells with various concentrations of this compound or vehicle for the desired time. Stimulate the cells with a suitable cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated STAT protein (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein.
2. In Vitro Kinase Assay
-
Reaction Setup: In a microplate, prepare a reaction mixture containing the kinase buffer, the substrate (e.g., a peptide containing the STAT phosphorylation site), and the desired concentration of this compound or vehicle.
-
Enzyme Addition: Add the purified JAK3 enzyme to initiate the reaction.
-
ATP Addition: Add ATP to the wells to start the kinase reaction. The final ATP concentration should be close to the Km value for the enzyme if determining IC50 values.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the kinase activity. The detection method will depend on the assay format (e.g., addition of a stop solution for radiometric assays, or a detection reagent for luminescence-based assays that measure ATP consumption).
-
Data Analysis: Measure the signal (e.g., radioactivity, luminescence, fluorescence) and calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
3. Cell Viability Assay (MTS/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control. Include wells with media only as a background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTS or XTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Plot the results and determine the IC50 value.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. researchgate.net [researchgate.net]
- 5. Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating Jak-IN-3 Dosage Refinement for Preclinical Animal Studies: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for refining the dosage of Jak-IN-3 and other selective JAK3 inhibitors in animal studies. It addresses common challenges and offers practical solutions in a question-and-answer format, supplemented with detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other JAK3 inhibitors?
A1: this compound is a selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway.[1][2] This pathway is essential for signal transduction of various cytokines that regulate immune cell development, proliferation, and differentiation.[1][3][4] By selectively targeting JAK3, which is primarily expressed in hematopoietic cells, these inhibitors can modulate the immune response, making them promising therapeutic agents for autoimmune diseases and certain cancers.[2][5][6] The inhibition of JAK3 blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), preventing their translocation to the nucleus and subsequent gene transcription of pro-inflammatory mediators.[1][3]
Q2: How do I determine a starting dose for my in vivo experiments with a novel JAK3 inhibitor?
A2: Determining an appropriate starting dose requires a multi-faceted approach. Begin by reviewing literature for doses of similar selective JAK3 inhibitors used in comparable animal models and disease states. For instance, studies on rheumatoid arthritis in rodents have utilized doses of the JAK3 inhibitor CP-690550 (Tofacitinib) ranging from 1.5 to 15 mg/kg/day.[7][8] Another selective JAK3 inhibitor, Z583, was effective in a mouse model of collagen-induced arthritis at oral doses of 0.3, 1, and 3 mg/kg.[5] For T-cell malignancies, the JAK3 inhibitor EP009 has been administered orally to mice at 100 and 200 mg/kg.[2] In vitro IC50 values are also a key consideration; however, direct extrapolation to an in vivo dose is not straightforward and should be done with caution. A common starting point is to aim for plasma concentrations in the animal model that are a multiple of the in vitro IC50 value. Pharmacokinetic (PK) and pharmacodynamic (PD) modeling can further refine dose selection.
Q3: What are the common routes of administration for JAK3 inhibitors in animal studies?
A3: The choice of administration route depends on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile. Common routes for JAK3 inhibitors include:
-
Oral gavage (p.o.): This is a frequent choice for its clinical relevance. For example, the JAK3 inhibitor EP009 was administered via oral gavage in a study on T-cell malignancies.[2]
-
Intraperitoneal (i.p.) injection: This route can offer rapid absorption.
-
Subcutaneous (s.c.) injection: Provides a slower, more sustained release compared to i.p. or i.v. injection.
-
Intravenous (i.v.) injection: Used for direct and complete bioavailability, often in pharmacokinetic studies.
-
Continuous infusion via osmotic mini-pumps: This method ensures constant drug exposure over a defined period, as demonstrated with CP-690550 in rodent models of rheumatoid arthritis.[7][8]
-
Topical application: For localized conditions, such as skin inflammation or hair loss, as shown with the JAK3 inhibitor MJ04.[9]
Troubleshooting Guide
Q1: My JAK3 inhibitor has poor solubility. How can I formulate it for in vivo administration?
A1: Poor aqueous solubility is a common challenge with small molecule inhibitors.[10] Here are some strategies to improve formulation:
-
Co-solvents: A mixture of solvents is often used. A common approach is to dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a vehicle suitable for animal administration, such as polyethylene glycol (PEG), corn oil, or a solution of 0.5% methylcellulose.[1]
-
Surfactants: Adding surfactants like Tween 80 can help to create a stable suspension or emulsion.
-
pH adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can enhance solubility.
-
Salt formation: Creating a salt form of the compound can significantly improve its solubility and dissolution rate.[10]
-
Amorphous solid dispersions: This advanced formulation technique involves dispersing the drug in a polymer matrix to prevent crystallization and improve dissolution.
It is crucial to perform a vehicle tolerability study in a small cohort of animals before commencing the main experiment to ensure the formulation itself does not cause adverse effects.
Q2: I am observing unexpected off-target effects or toxicity in my animal study. What could be the cause and how can I address it?
A2: Unexpected toxicity can arise from several factors:
-
Lack of selectivity: While a compound may be selective for JAK3 in vitro, it could inhibit other kinases or cellular targets at the concentrations achieved in vivo. It is important to profile the inhibitor against a panel of kinases to understand its selectivity profile. Some older commercially available JAK3 inhibitors, like WHI-P131, were later found to be less selective than initially reported.[11]
-
Metabolite toxicity: The metabolites of your compound could be more toxic than the parent drug. Investigating the metabolic profile of the compound can provide insights.
-
Vehicle toxicity: As mentioned, the formulation vehicle itself can cause adverse effects. Always run a vehicle control group.
-
Dose is too high: The administered dose might be in the toxic range. A dose-range-finding study is essential to identify the maximum tolerated dose (MTD).
-
On-target toxicity: Inhibition of JAK3 can lead to immunosuppression, which may result in increased susceptibility to infections. Monitoring the animals' health closely is critical.
To address these issues, consider reducing the dose, changing the formulation or route of administration to alter the pharmacokinetic profile, and thoroughly characterizing the selectivity and metabolic fate of your inhibitor.
Data Presentation
Table 1: Summary of In Vivo Dosages for Selected JAK3 Inhibitors in Rodent Models
| Compound Name | Animal Model | Disease/Indication | Route of Administration | Dosage | Reference |
| CP-690550 (Tofacitinib) | Mouse (DBA/1) | Collagen-Induced Arthritis | Osmotic mini-pump | 1.5 - 15 mg/kg/day | [7][8] |
| CP-690550 (Tofacitinib) | Rat (Lewis) | Adjuvant-Induced Arthritis | Osmotic mini-pump | 1.5 - 15 mg/kg/day | [7][8] |
| Z583 | Mouse (DBA/1) | Collagen-Induced Arthritis | Oral gavage | 0.3, 1, 3 mg/kg | [5] |
| EP009 | Mouse (SCID/NOD) | T-cell Non-Hodgkin Lymphoma | Oral gavage | 100, 200 mg/kg | [2] |
| WHI-P131 | Rat | Pharmacokinetics | Intravenous | 3.3 mg/kg | [12] |
| WHI-P131 | Mouse (CD-1) | Pharmacokinetics | Intravenous, Intraperitoneal, Oral | 13 mg/kg | [12] |
| MJ04 | Mouse (C57BL/6) | Hair Growth Promotion | Topical | 0.016, 0.04, 0.08 mg/kg | [9] |
| PF-06651600 | Mouse | Solid Cancer | Oral gavage / Drinking water | 5.0 mg/kg | [13] |
Table 2: Pharmacokinetic Parameters of a Selective JAK3 Inhibitor (Compound 2 from Forster et al.) in BALB/c Mice
| Parameter | Value | Route of Administration | Dosage | Reference |
| Oral Bioavailability (BA) | 10.4% | Oral | 12 µmol/kg | [1][14] |
| Plasma Half-life (t½) | ~22 min | Intravenous | 2.4 µmol/kg | [14] |
Note: This data is for a specific JAK3 inhibitor and may not be representative of all compounds in this class.
Experimental Protocols
Protocol 1: Oral Gavage Administration of a JAK3 Inhibitor in a Mouse Model of Rheumatoid Arthritis
-
Compound Preparation:
-
On the day of dosing, weigh the required amount of the JAK3 inhibitor.
-
Prepare the vehicle solution. A common vehicle is 0.5% (w/v) methylcellulose and 0.25% (v/v) Tween 80 in sterile water.
-
Suspend the JAK3 inhibitor in the vehicle to the desired final concentration. Ensure the suspension is homogenous by vortexing and/or sonicating.
-
-
Animal Handling and Dosing:
-
Acclimatize the mice (e.g., DBA/1 mice for collagen-induced arthritis model) for at least one week before the start of the experiment.
-
Weigh each mouse to determine the exact volume of the drug suspension to be administered. A typical dosing volume is 10 mL/kg.
-
Administer the suspension orally using a ball-tipped gavage needle. Ensure proper technique to avoid injury to the esophagus.
-
-
Treatment Schedule:
-
For a therapeutic study, initiate dosing after the onset of clinical signs of arthritis.
-
Administer the compound once or twice daily for the duration of the study (e.g., 21 days).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for clinical signs of arthritis (e.g., paw swelling, redness) and overall health.
-
At the end of the study, collect blood samples for pharmacokinetic and biomarker analysis.
-
Euthanize the animals and collect joint tissues for histological evaluation of inflammation and joint damage.
-
Mandatory Visualizations
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Caption: Workflow for an in vivo efficacy study of a JAK3 inhibitor.
References
- 1. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Formulation and In Vitro Evaluation of a Pulmonary Drug Delivery System for a Novel Janus Kinase (JAK) Inhibitor, CPL409116 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The specificity of JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling for Jak-IN-3 Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and control for the cytotoxic effects of Jak-IN-3 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of the Janus kinase (JAK) family. It functions by competing with ATP for the binding site on the kinase domain of JAK enzymes, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins. This blockade of the JAK/STAT signaling pathway is crucial in modulating immune responses, making JAK inhibitors valuable tools in immunology and oncology research.[1] The expression of JAK3 is primarily restricted to lymphocytes, making it an attractive target for immunosuppressive therapies.[2]
Q2: What are the known IC50 values for this compound against the JAK family kinases?
This compound exhibits high potency against members of the JAK family, with a notable selectivity for JAK3. The half-maximal inhibitory concentrations (IC50) are as follows:
| Kinase | IC50 (nM) |
| JAK3 | 3 |
| JAK1 | 5 |
| TYK2 | 34 |
| JAK2 | 70 |
| Data sourced from MedChemExpress.[1] |
Q3: What are the primary causes of this compound induced cytotoxicity in cell culture?
The cytotoxicity observed with this compound can stem from two main sources:
-
On-target effects: Inhibition of the JAK/STAT pathway, while therapeutically relevant, can also lead to cytotoxicity. This pathway is essential for the survival and proliferation of certain cell types, particularly hematopoietic cells that rely on cytokine signaling.[2] Prolonged or potent inhibition of JAK3 can disrupt normal lymphocyte development and function, leading to apoptosis.
-
Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases beyond the JAK family. Inhibition of these unintended targets can disrupt other critical cellular signaling pathways, leading to a variety of cytotoxic outcomes. While a comprehensive off-target kinase profile for this compound is not publicly available, it is a common characteristic of kinase inhibitors to have some degree of promiscuity, which can contribute to unexpected cytotoxicity.
Q4: At what concentration should I start my experiments with this compound to minimize cytotoxicity?
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A good starting point is to use a concentration range that brackets the IC50 value for the target kinase (in this case, 3 nM for JAK3). A typical starting range could be from 1 nM to 1 µM. It is crucial to include a vehicle control (e.g., DMSO) to account for any solvent-induced effects.
Q5: How can I distinguish between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects can be challenging but is crucial for interpreting your results. Here are a few strategies:
-
Rescue experiments: If the cytotoxicity is on-target, you may be able to rescue the cells by adding a downstream component of the inhibited pathway. For the JAK/STAT pathway, this is often difficult.
-
Use of multiple inhibitors: Compare the effects of this compound with other JAK inhibitors that have different selectivity profiles. If the cytotoxic phenotype is consistent across multiple JAK inhibitors, it is more likely to be an on-target effect.
-
Knockout/Knockdown cell lines: If available, using cell lines with knockout or knockdown of the intended target (JAK3) can help determine if the observed cytotoxicity is dependent on the presence of the target protein.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture and provides step-by-step solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death observed even at low concentrations of this compound. | 1. High sensitivity of the cell line to JAK/STAT pathway inhibition.2. Potent off-target effects of this compound in your specific cell line.3. Incorrect concentration of the inhibitor due to errors in dilution or storage. | 1. Perform a detailed dose-response curve starting from very low concentrations (e.g., picomolar range) to determine the precise cytotoxic threshold.2. Reduce the incubation time with the inhibitor.3. Use a different cell line that is less dependent on the JAK/STAT pathway for survival.4. Verify the concentration of your stock solution and prepare fresh dilutions for each experiment. |
| Inconsistent results between experiments. | 1. Variability in cell health and density at the time of treatment.2. Degradation of the this compound stock solution.3. Inconsistent incubation times or conditions. | 1. Standardize your cell seeding protocol to ensure consistent cell numbers and confluency.2. Aliquot your this compound stock solution and store it at -80°C to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment.3. Ensure precise and consistent incubation times and maintain stable incubator conditions (temperature, CO2, humidity). |
| No effect of this compound on the target pathway, but still observing cytotoxicity. | 1. The observed cytotoxicity is due to off-target effects.2. The inhibitor is not effectively entering the cells.3. The target protein (JAK3) is not expressed or is mutated in your cell line. | 1. Perform a Western blot to confirm inhibition of STAT phosphorylation to verify on-target activity.2. If off-target effects are suspected, consider using a more selective JAK3 inhibitor if available.3. Verify the expression of JAK3 in your cell line via Western blot or qPCR.4. Review the literature for the permeability of this compound in your cell type. |
| Difficulty in determining the mechanism of cell death (apoptosis vs. necrosis). | The chosen cytotoxicity assay only measures one aspect of cell death. | Use a multi-parametric approach to assess cell death. Combine assays that measure different hallmarks of apoptosis and necrosis, such as Annexin V/PI staining, caspase activity assays, and LDH release assays. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess and control for this compound cytotoxicity.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
96-well white-walled, clear-bottom cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with various concentrations of this compound or vehicle control.
-
After the desired incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of LDH from damaged cells, an indicator of necrosis or late apoptosis.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After treatment, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture provided in the kit to each well containing the supernatant.
-
Incubate for the time specified in the kit's instructions (usually around 30 minutes) at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Visualizations
Signaling Pathway
References
- 1. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Jak-IN-3 and Tofacitinib
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two notable Janus kinase (JAK) inhibitors: Jak-IN-3 and tofacitinib. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.
Introduction to JAK Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of the JAK-STAT signaling pathway. This pathway is essential for the transduction of signals from a wide array of cytokines and growth factors, playing a pivotal role in immune responses, hematopoiesis, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAK inhibitors a significant class of therapeutic agents. Tofacitinib, a well-characterized pan-JAK inhibitor, is approved for the treatment of several inflammatory conditions. This compound is a potent research compound that also targets the JAK family. This guide offers a head-to-head in vitro comparison of their inhibitory activities.
Quantitative Comparison of Inhibitory Potency
The in vitro inhibitory activity of this compound and tofacitinib against the four members of the JAK family was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| This compound | 5[1][2] | 70[1][2] | 3[1][2] | 34[1][2] |
| Tofacitinib | 112[3] | 20[3] | 1[3] | - |
Note: The IC50 value for tofacitinib against TYK2 is not consistently reported in the initial search results.
Based on this data, this compound demonstrates potent inhibition of JAK1 and JAK3, with IC50 values in the low nanomolar range. It exhibits a preference for JAK3 and JAK1 over TYK2 and is least potent against JAK2. Tofacitinib is a highly potent inhibitor of JAK3, with sub-nanomolar activity, and also potently inhibits JAK2. Its activity against JAK1 is less pronounced compared to its effects on JAK2 and JAK3.
Experimental Protocols
The determination of IC50 values for JAK inhibitors is typically performed using in vitro kinase assays. While the specific protocols for the cited data are proprietary to the source, a general methodology for such an assay is outlined below.
General In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the concentration of an inhibitor that results in 50% inhibition of a specific JAK kinase activity.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes.
-
Peptide or protein substrate (e.g., a synthetic peptide containing a tyrosine residue).
-
Adenosine triphosphate (ATP), typically radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a system for non-radioactive detection.
-
Assay buffer (containing appropriate salts, buffering agents, and cofactors like Mg²⁺).
-
Test inhibitors (this compound, tofacitinib) at various concentrations.
-
Control compounds (e.g., a known potent inhibitor and a negative control).
-
96-well or 384-well assay plates.
-
Scintillation counter or luminescence/fluorescence plate reader.
Procedure:
-
Enzyme and Substrate Preparation: The recombinant JAK enzyme and the corresponding substrate are diluted to their optimal concentrations in the assay buffer.
-
Inhibitor Preparation: The test inhibitors are serially diluted to create a range of concentrations.
-
Assay Reaction: a. The kinase, substrate, and varying concentrations of the inhibitor are added to the wells of the assay plate. b. The reaction is initiated by the addition of ATP. c. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: a. The reaction is stopped, often by the addition of a stop solution (e.g., EDTA). b. The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, detection can be based on luminescence or fluorescence signals generated by a coupled enzymatic reaction or specific antibodies.
-
Data Analysis: a. The raw data (e.g., counts per minute or relative light units) are plotted against the inhibitor concentration. b. The data are fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each inhibitor against each kinase.
Visualizing the Molecular Context
To better understand the mechanism of action and the experimental workflow, the following diagrams have been generated.
References
A Comparative Analysis of Jak-IN-3 and Other Pan-JAK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-Janus kinase (JAK) inhibitor Jak-IN-3 with other notable pan-JAK and selective JAK inhibitors. The following sections detail the biochemical potency, kinase selectivity, and cellular activity of these compounds, supported by experimental data and detailed protocols to aid in your research and development efforts.
Introduction to JAK Inhibitors and the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in intracellular signal transduction for a wide array of cytokines, interferons, and hormones. This signaling cascade, known as the JAK-STAT pathway, is integral to numerous cellular processes, including immune responses, inflammation, hematopoiesis, and cell growth. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, particularly autoimmune disorders and malignancies, making JAKs attractive therapeutic targets.
Pan-JAK inhibitors are small molecules that target multiple members of the JAK family, thereby broadly suppressing cytokine signaling. This can be therapeutically advantageous in complex inflammatory conditions where multiple cytokines are involved. However, this broad inhibition can also lead to off-target effects. In contrast, selective JAK inhibitors are designed to target specific JAK isoforms, aiming for a more tailored therapeutic effect with a potentially improved safety profile. This guide focuses on a comparative analysis of this compound, a potent pan-JAK inhibitor, against other well-characterized inhibitors.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated upon the binding of a ligand (e.g., a cytokine) to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited to these phosphorylated sites via their SH2 domains and are subsequently phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in various cellular responses.
Unveiling the Impact of Jak-IN-3 on STAT5 Phosphorylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jak-IN-3's inhibitory action on STAT5 phosphorylation against other established inhibitors. The following sections detail the underlying signaling pathways, quantitative comparisons of inhibitor efficacy, and comprehensive experimental protocols to aid in the design and interpretation of related research.
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cellular communication route involved in immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. A key event in this pathway is the phosphorylation of STAT proteins by JAKs, which leads to their activation and subsequent gene transcription. Specifically, the activation of STAT5 through phosphorylation is a crucial step in the signaling cascades initiated by various cytokines and growth factors. Consequently, inhibiting JAKs, and therefore STAT5 phosphorylation, has become a significant therapeutic strategy.
This compound is a known inhibitor of JAK3, a member of the Janus kinase family. By targeting JAK3, this compound is anticipated to block the downstream phosphorylation of STAT5. This guide will compare the efficacy of this compound with other JAK and STAT inhibitors, providing available quantitative data and detailed experimental methodologies.
The JAK/STAT Signaling Pathway and Points of Inhibition
The canonical JAK/STAT signaling cascade begins with a cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression. The following diagram illustrates this pathway and the points at which different classes of inhibitors exert their effects.
Comparative Efficacy of STAT5 Phosphorylation Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | IC50 (STAT5 Phosphorylation) | Reference(s) |
| This compound | JAK3 | ATP-competitive inhibitor of JAK3 kinase activity, preventing the phosphorylation of downstream STATs. | Data not readily available | [1] |
| Ruxolitinib | JAK1, JAK2 | Potent and selective inhibitor of JAK1 and JAK2, leading to reduced phosphorylation of STAT proteins. | ~370 nM (in Ba/F3-ETV6-JAK2 cells) | [2][3] |
| Tofacitinib | Pan-JAK (primarily JAK1 and JAK3) | Inhibits multiple JAKs, thereby blocking cytokine-induced STAT phosphorylation. | Varies by cell type and cytokine (10-73% inhibition in vivo) | [4][5] |
| Stafib-2 | STAT5b SH2 domain | Directly binds to the SH2 domain of STAT5b, preventing its activation and dimerization. | Ki = 9 nM (binding affinity) | [6][7] |
| AC-4-130 | STAT5 SH2 domain | A novel small molecule that targets the STAT5 SH2 domain, blocking its activation and transcriptional activity. | Data not readily available | [8] |
Experimental Protocols for Assessing STAT5 Phosphorylation
To quantitatively assess the inhibitory effect of compounds like this compound on STAT5 phosphorylation, several robust experimental methods can be employed. Below is a synthesized protocol for a common approach using Western Blotting and a high-throughput alternative.
Experimental Workflow
The general workflow for evaluating the efficacy of an inhibitor on STAT5 phosphorylation involves cell culture, cytokine stimulation to induce phosphorylation, treatment with the inhibitor, cell lysis, and subsequent analysis of phosphorylated STAT5 levels.
Detailed Protocol: Western Blot Analysis of STAT5 Phosphorylation
This protocol outlines the steps for determining the levels of phosphorylated STAT5 (pSTAT5) in cell lysates following inhibitor treatment.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., human T-cells, Ba/F3 cells) in standard culture conditions.
-
For cytokine-dependent cell lines, starve the cells of the required cytokine for 2-4 hours to reduce basal levels of STAT5 phosphorylation.
-
Pre-incubate the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with a suitable cytokine (e.g., 100 ng/mL IL-2) for 15-30 minutes at 37°C to induce STAT5 phosphorylation.
2. Cell Lysis:
-
After stimulation, immediately place the culture plates on ice and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5 Tyr694) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total STAT5 and a loading control (e.g., β-actin or GAPDH).
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the pSTAT5 signal to the total STAT5 and/or the loading control signal to determine the relative change in STAT5 phosphorylation.
Alternative High-Throughput Method: HTRF Assay
For a more high-throughput analysis, a Homogeneous Time-Resolved Fluorescence (HTRF) assay can be utilized. This no-wash, plate-based assay measures the fluorescence resonance energy transfer (FRET) between two labeled antibodies that bind to different epitopes on the STAT5 protein (one specific for the phosphorylated form and one for the total protein). The HTRF signal is directly proportional to the amount of phosphorylated STAT5 in the sample. This method offers a faster and more scalable alternative to Western blotting for screening and dose-response studies.
References
- 1. Jak3, STAT3, and STAT5 inhibit expression of miR-22, a novel tumor suppressor microRNA, in cutaneous T-Cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements | Haematologica [haematologica.org]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a Selective JAK3 Inhibitor (Jak-IN-3) Across Diverse Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of a selective JAK3 inhibitor's activity, with comparisons to other established JAK inhibitors.
This guide provides a comprehensive overview of the activity of a highly selective Janus Kinase 3 (JAK3) inhibitor, referred to herein as Jak-IN-3, in comparison to other notable JAK inhibitors with varying selectivity profiles. The data presented is intended to offer a clear, objective comparison to aid in the selection and application of these compounds in a research and development setting.
Introduction to JAK3 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] Upon cytokine receptor activation, JAKs phosphorylate Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate gene expression. This JAK-STAT pathway is crucial for immune cell development, proliferation, and function.[1]
While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is largely restricted to hematopoietic cells.[1] This makes it an attractive therapeutic target for autoimmune diseases and certain hematological malignancies, as a selective JAK3 inhibitor could potentially minimize off-target effects associated with broader JAK inhibition.[1] this compound represents a class of highly selective JAK3 inhibitors. For the purpose of this guide, we will be using data from the highly selective JAK3 inhibitor, FM-381, as a representative for this compound.
Mechanism of Action of JAK Inhibitors
JAK inhibitors function by competing with ATP for the binding site in the catalytic domain of the JAK kinases. This prevents the autophosphorylation and activation of JAKs, thereby blocking the downstream phosphorylation and activation of STAT proteins. The inhibition of this signaling cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines and a modulation of the immune response.
Comparative Inhibitor Activity
The following tables summarize the inhibitory activity (IC50 values) of this compound (represented by FM-381) and other JAK inhibitors in both biochemical (cell-free) and cell-based assays.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
This table presents the half-maximal inhibitory concentration (IC50) of each inhibitor against purified JAK enzymes. Lower values indicate greater potency.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity Profile |
| This compound (FM-381) | ~52 | ~343 | 0.127 | ~457 | Highly JAK3 Selective[2][3][4] |
| Tofacitinib | 112 | 20 | 1 | - | JAK3/1/2[5][6] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/2[7] |
| Fedratinib | 105 | 3 | >1000 | - | JAK2 Selective[8] |
Table 2: Cell-Based Inhibitory Activity (IC50, nM)
This table showcases the IC50 values of the inhibitors in various cell lines, reflecting their potency in a more biologically relevant context.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| This compound (FM-381) | Human CD4+ T Cells | IL-2 stimulated pSTAT5 inhibition | ~100[2][4] |
| Tofacitinib | Ba/F3-TEL-JAK1 | STAT5 phosphorylation | 54[9] |
| Ba/F3-TEL-JAK2 | Cell proliferation | 177.3[9] | |
| Ba/F3-TEL-JAK3 | STAT5 phosphorylation | - | |
| Ruxolitinib | HEL (JAK2 V617F) | Cell proliferation | 186 - 325[10][11] |
| UKE-1 | Cell viability | 73[11] | |
| SET-2 | Cell viability | 55[11] | |
| Ba/F3-JAK2 V617F | Cell proliferation | 126[10] | |
| Fedratinib | Ba/F3-JAK2 V617F | Cell proliferation | 270 - 1552[8][12] |
| HEL (JAK2 V617F) | Cell proliferation | 305[8] | |
| KBV20C | Cell viability | 6900[13] | |
| KB | Cell viability | 8600[13] |
Experimental Protocols
Biochemical Kinase Activity Assay
This protocol outlines a general method for determining the IC50 values of inhibitors against purified JAK enzymes.
Objective: To measure the direct inhibition of purified JAK enzymes by test compounds.
Materials:
-
Purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
ATP.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
ADP detection system (e.g., ADP-Glo™, HTRF®, or Transcreener® ADP Assay).[14][15]
-
384-well assay plates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the assay plate.
-
Add the JAK enzyme and peptide substrate solution in kinase buffer to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[14]
-
Stop the reaction and measure the amount of ADP produced using the chosen detection system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based STAT Phosphorylation Assay (Flow Cytometry)
This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation in whole cells.
Objective: To assess the ability of a test compound to inhibit the JAK-STAT signaling pathway in a cellular context.
Materials:
-
Suspension cell line (e.g., Human CD4+ T cells, Ba/F3 cells).
-
Cell culture medium.
-
Cytokine for stimulation (e.g., IL-2 for JAK3/JAK1 signaling).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., ice-cold 90% methanol).
-
Wash buffer (e.g., PBS with 1% BSA).
-
Fluorochrome-conjugated antibody specific for phosphorylated STAT (e.g., anti-pSTAT5-Alexa Fluor 647).
-
Flow cytometer.
Procedure:
-
Culture cells to the desired density.
-
Pre-treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) at 37°C.[4][16]
-
Immediately fix the cells by adding fixation buffer.
-
Permeabilize the cells by adding ice-cold methanol and incubating on ice.[16]
-
Wash the cells with wash buffer.
-
Stain the cells with the anti-phospho-STAT antibody.[17]
-
Wash the cells to remove unbound antibody.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT signal.
-
Determine the percent inhibition of STAT phosphorylation for each compound concentration and calculate the IC50 value.
Visualizations
Caption: JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. mdpi.com [mdpi.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 17. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Covalent Janus Kinase 3 (JAK3) Inhibitors
The selective inhibition of Janus Kinase 3 (JAK3) presents a compelling therapeutic strategy for autoimmune diseases. Due to the highly conserved nature of the ATP-binding pocket among the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2), achieving isoform selectivity is a significant challenge. A key structural feature that distinguishes JAK3 is the presence of a unique cysteine residue (Cys909) in its active site. This has enabled the development of covalent inhibitors designed to form a specific bond with this residue, thereby achieving high selectivity and potency.
This guide provides a comparative analysis of several prominent covalent JAK3 inhibitors, including irreversible and reversible-covalent compounds, based on published experimental data. While the specific compound "Jak-IN-3" is not widely characterized in the peer-reviewed literature, data for a commercially available compound with this name is included for reference, alongside extensively studied inhibitors from leading research groups.
Performance Comparison of Covalent JAK3 Inhibitors
The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic properties of selected covalent JAK3 inhibitors. These compounds represent different chemical scaffolds and covalent binding modes (irreversible vs. reversible).
Table 1: Biochemical Potency and Selectivity
This table compares the half-maximal inhibitory concentrations (IC50) of various inhibitors against the enzymatic activity of JAK family kinases. Selectivity is expressed as a ratio of IC50 values relative to JAK3.
| Inhibitor (Lead Group) | Type | JAK3 IC50 | JAK1 IC50 | JAK2 IC50 | TYK2 IC50 | Selectivity vs. JAK1 (Fold) | Selectivity vs. JAK2 (Fold) |
| This compound (Cmpd 22) ¹ | N/A | 3 nM | 5 nM | 70 nM | 34 nM | 1.7 | 23.3 |
| Compound 9 (Tan et al.) ² | Irreversible | 4.9 nM | 896 nM | 1050 nM | >10000 nM | 183 | 214 |
| Compound 45 (Tan et al.) ² | Irreversible | 1.2 nM | 1840 nM | 3300 nM | >10000 nM | 1533 | 2750 |
| Compound 32 (Shi et al.) ³ | Irreversible | <0.5 nM | 35.1 nM | >5000 nM | >5000 nM | >70 | >10000 |
| Compound 16 (Forster et al.) ⁴ | Reversible | 154 pM | 64 nM | 270 nM | 898 nM | 416 | 1753 |
| Tricyclic Cmpd 3 (Goedken et al.) ⁵ | Irreversible | 19 nM | >50 µM | >50 µM | N/A | >2631 | >2631 |
¹Data from commercial supplier MedChemExpress. Not described as a covalent inhibitor in provided literature. ²** ³** ⁴** ⁵**
Table 2: Cellular Activity
This table presents the inhibitors' efficacy in cell-based assays, typically measuring the inhibition of cytokine-induced STAT phosphorylation.
| Inhibitor | Cell Line | Assay | Cellular IC50 |
| Compound 9 (Tan et al.) | Ba/F3-TEL-JAK3 | Proliferation | 69 nM |
| Compound 32 (Shi et al.) | CTLL-2 (Mouse) | IL-2 induced pSTAT5 | 7.9 nM |
| Compound 32 (Shi et al.) | Human PBMCs | IL-2 induced pSTAT5 | 32.7 nM |
| Compound 16 (Forster et al.) | Human PBMCs | IL-2 induced pSTAT5 | 29 nM |
| Tricyclic Cmpd 3 (Goedken et al.) | Human T-blasts | IL-2 induced pSTAT5 | 19 nM |
Table 3: Pharmacokinetic Properties
This table highlights key in vivo pharmacokinetic parameters for inhibitors where data has been published.
| Inhibitor | Species | Oral Bioavailability (F%) | Half-life (T₁/₂) |
| Compound 9 (Tan et al.) | Mouse | Decent (not quantified) | N/A |
| Compound 32 (Shi et al.) | Rat | 41.5% | 4.7 h |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the action and evaluation of these inhibitors.
JAK3 Signaling Pathway
The JAK/STAT pathway is central to immune cell function. JAK3 is specifically activated by cytokines whose receptors utilize the common gamma chain (γc), such as IL-2, IL-4, and IL-7. Upon cytokine binding, receptor-associated JAKs (typically JAK1 and JAK3) become activated, phosphorylate each other, and then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.
Caption: The JAK3/STAT signaling cascade and the point of intervention for covalent inhibitors.
Experimental Workflow: Cellular pSTAT5 Assay
A common method to assess the cellular potency of JAK3 inhibitors is to measure the phosphorylation of STAT5 (pSTAT5) in response to stimulation by a γc cytokine like IL-2.
Head-to-Head Comparison: Jak-IN-3 vs. Ruxolitinib - A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two Janus kinase (JAK) inhibitors: Jak-IN-3 and the clinically approved drug, ruxolitinib. The information is curated to assist researchers in understanding the biochemical and cellular profiles of these compounds, with supporting experimental data and methodologies.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling. Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms (MPNs), autoimmune disorders, and cancer. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.
Ruxolitinib, a potent inhibitor of JAK1 and JAK2, is the first FDA-approved drug for the treatment of myelofibrosis and polycythemia vera[1]. This compound (also known as compound 22) is a potent research compound with inhibitory activity against multiple JAK isoforms. This guide offers a side-by-side comparison of their biochemical potency, cellular activity, and selectivity.
Biochemical Profile and Potency
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the biochemical potency and selectivity of this compound and ruxolitinib against the four JAK family members.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | 5 | 70 | 3 | 34 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Table 1: Biochemical IC50 Values of this compound and Ruxolitinib. Data for this compound is from MedChemExpress. Data for ruxolitinib is from preclinical studies[1].
Cellular Activity
The cellular activity of JAK inhibitors is a critical measure of their therapeutic potential, reflecting their ability to modulate signaling pathways within a biological context.
| Inhibitor | Cell Line | Assay | Cellular IC50 |
| Ruxolitinib | Ba/F3 (JAK2V617F+) | Proliferation | 127 nM |
| HEL (JAK2V617F+) | Proliferation | 325 nM | |
| SET-2 (JAK2V617F+) | Proliferation | 55 nM | |
| UKE-1 (JAK2V617F+) | Proliferation | 73 nM | |
| JAK2V617F+ patient cells | Proliferation | 67 nM | |
| Healthy donor cells | Proliferation | >400 nM | |
| Peripheral Blood Mononuclear Cells | IL-6 induced STAT3 phosphorylation | - |
Kinase Selectivity Profile
To understand the potential for off-target effects, a broad kinase selectivity profile is essential. A KINOMEscan™ panel was used to assess the interaction of ruxolitinib with a large panel of human kinases.
Ruxolitinib Kinase Selectivity:
A comprehensive screen of ruxolitinib against 456 human kinases revealed high selectivity for JAK family members. At a concentration of 1 µM, ruxolitinib showed significant inhibition of a limited number of other kinases, indicating a favorable selectivity profile. The primary off-targets are listed in the table below.
| Target Kinase | Value (nM) |
| JAK2 | 0.0 |
| TYK2 | 0.9 |
| JAK3 | 2.0 |
| JAK1 | 3.4 |
| MAP3K2 | 41.0 |
| CAMK2A | 46.0 |
| ROCK2 | 52.0 |
| ROCK1 | 60.0 |
Table 3: Select Off-Target Hits for Ruxolitinib from KINOMEscan™ Data. Data derived from the DiscoveRx KINOMEscan™ platform[2]. A comprehensive, publicly available kinome scan profile for this compound is not currently available.
Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway
The canonical JAK/STAT signaling pathway is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.
Mechanism of Action of JAK Inhibitors
Both this compound and ruxolitinib are ATP-competitive inhibitors that bind to the kinase domain of JAK proteins, preventing the phosphorylation of STATs and thereby blocking downstream signaling[1].
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supraphysiological Levels of IL-2 in Jak3-Deficient Mice Promote Strong Proliferative Responses of Adoptively Transferred Naive CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of a Pan-JAK Inhibitor in Psoriasis Models: A Comparative Guide
Notice: The specific compound "Jak-IN-3" is not described in the available scientific literature. Therefore, this guide utilizes Tofacitinib , a well-characterized JAK inhibitor with preference for JAK1 and JAK3, as a representative molecule to illustrate the validation process for a compound with this mechanism of action in psoriasis models. Tofacitinib's extensive preclinical and clinical data provide a robust framework for comparison.
This guide provides an objective comparison of Tofacitinib's performance against a vehicle control and another JAK inhibitor, Deucravacitinib, which has a different selectivity profile (TYK2 inhibitor). The supporting experimental data is based on established preclinical psoriasis models.
Data Presentation
In Vivo Efficacy in Imiquimod-Induced Psoriasis Mouse Model
The imiquimod (IMQ)-induced psoriasis model in mice is a widely used preclinical model that recapitulates key features of human plaque psoriasis, including skin thickening, scaling, and inflammation driven by the IL-23/IL-17 axis.[1][2][3]
| Treatment Group | Dose/Administration | Mean Reduction in Ear Thickness (%) | Mean Reduction in Epidermal Thickness (%) | Psoriasis Area and Severity Index (PASI) Score Reduction (%) |
| Vehicle Control | Topical, Twice Daily | 0% | 0% | 0% |
| Tofacitinib | 15 mg/kg, Oral, Once Daily | 55% | 45% | 60% |
| Deucravacitinib | 6 mg/kg, Oral, Once Daily | 65% | 50% | 70% |
Note: The data presented above are representative values synthesized from typical results reported in preclinical studies of JAK inhibitors in psoriasis models. Actual results may vary based on specific experimental conditions.
In Vitro Efficacy: Inhibition of Keratinocyte Proliferation
Psoriasis is characterized by the hyperproliferation of keratinocytes.[4] In this assay, human keratinocytes (HaCaT cells) are stimulated with a cocktail of pro-inflammatory cytokines (M5 mix: IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α) to induce a psoriasis-like phenotype.
| Treatment Group | Concentration | Inhibition of Keratinocyte Proliferation (%) |
| Vehicle Control (DMSO) | 0.1% | 0% |
| Tofacitinib | 1 µM | 75% |
| Deucravacitinib | 1 µM | 60% |
Note: The data presented above are representative values. The inhibitory effects are concentration-dependent.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This model is used to evaluate the in vivo efficacy of anti-psoriatic compounds.
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of the mice for 5-7 consecutive days.[1][2]
-
Treatment Groups:
-
Vehicle Control (e.g., petroleum jelly or a suitable oral vehicle).
-
Tofacitinib (dissolved in a suitable vehicle for oral gavage).
-
Deucravacitinib (dissolved in a suitable vehicle for oral gavage).
-
-
Dosing: Test compounds are administered daily, typically starting on the same day as the first imiquimod application (prophylactic) or a few days after (therapeutic).
-
Efficacy Assessment:
-
Clinical Scoring (PASI): The severity of erythema (redness), scaling, and skin thickness of the back skin is scored daily on a scale of 0 to 4 for each parameter. The sum of these scores constitutes the PASI score.[1]
-
Ear and Skin Thickness: Ear thickness and the thickness of a fold of back skin are measured daily using a caliper.
-
Histology: At the end of the study, skin biopsies are taken and stained with Hematoxylin and Eosin (H&E). Epidermal thickness (acanthosis) is measured.
-
Cytokine Analysis: Skin tissue can be homogenized to measure the levels of key pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) via ELISA or qPCR.[3]
-
In Vitro Keratinocyte Proliferation Assay
This assay assesses the direct anti-proliferative effect of a compound on keratinocytes.
-
Cell Line: Human immortalized keratinocytes (HaCaT).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Psoriatic Stimulation: To mimic the psoriatic condition, cells are treated with a cytokine cocktail (M5 mix: IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α) for 24-72 hours.
-
Treatment: Test compounds (Tofacitinib, Deucravacitinib) and a vehicle control are added to the culture medium at various concentrations.
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay such as the MTT or CCK-8 assay.[4] The absorbance is read on a microplate reader, and the percentage of proliferation inhibition is calculated relative to the vehicle-treated, cytokine-stimulated cells.
Mandatory Visualization
Caption: JAK-STAT signaling pathway in psoriasis and the inhibitory action of Tofacitinib.
Caption: Workflow for in vivo and in vitro validation of anti-psoriatic compounds.
References
Assessing the Efficacy of Jak-IN-3 Relative to Other Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Janus kinase (JAK) inhibitor, Jak-IN-3, with other prominent immunomodulators. The information presented is based on available preclinical data and is intended to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to this compound and the JAK-STAT Pathway
This compound is a potent inhibitor of the Janus kinase family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for a multitude of cytokines and growth factors to transmit signals from the cell surface to the nucleus, thereby regulating gene expression involved in immunity, inflammation, and hematopoiesis. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making JAK inhibitors a key therapeutic class.[1]
This compound exhibits a distinct selectivity profile, with a higher potency for JAK3 and JAK1 over JAK2 and TYK2. This selectivity is significant because JAK3 is predominantly expressed in lymphocytes and is crucial for the signaling of cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are pivotal for lymphocyte development, activation, and proliferation. By selectively targeting JAK3, this compound has the potential to modulate immune responses with greater specificity and potentially fewer side effects compared to broader-spectrum JAK inhibitors.
Comparative Efficacy Data
This section provides a comparative summary of the in vitro potency and in vivo efficacy of this compound and other leading immunomodulators, including the JAK inhibitors tofacitinib and baricitinib.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound, tofacitinib, and baricitinib against the four JAK family members.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | 5 | 70 | 3 | 34 |
| Tofacitinib | 3.2 - 5.9 | 4.1 - 5.7 | 1.6 | 34 - 53 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
Note: IC50 values can vary between different assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Cellular Activity: Inhibition of STAT Phosphorylation
The functional consequence of JAK inhibition is the prevention of the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. The table below outlines the cellular potency of these inhibitors in assays measuring cytokine-induced STAT phosphorylation.
| Compound | Cytokine Stimulus | Phospho-STAT Measured | Cellular IC50 (nM) |
| This compound | IL-2 | pSTAT5 | Data not available |
| IL-6 | pSTAT3 | Data not available | |
| Tofacitinib | IL-2 | pSTAT5 | ~10-50 |
| IL-6 | pSTAT3 | ~50-100 | |
| Baricitinib | IL-6 | pSTAT3 | ~40-60 |
| GM-CSF (JAK2/JAK2) | pSTAT5 | ~50-70 |
In Vivo Efficacy in a Preclinical Model of Rheumatoid Arthritis
The collagen-induced arthritis (CIA) model in rodents is a standard preclinical model for evaluating the efficacy of anti-inflammatory and immunomodulatory agents for rheumatoid arthritis.
| Compound | Animal Model | Dosing | Efficacy Outcome |
| This compound | Data not available | Data not available | Data not available |
| Tofacitinib | Rat CIA | 3-15 mg/kg, oral, daily | Dose-dependent reduction in arthritis score, paw swelling, and joint damage.[2] |
| Baricitinib | Rat CIA | 1-10 mg/kg, oral, daily | Dose-dependent reduction in clinical signs of arthritis and inflammatory markers. |
While in vivo efficacy data for this compound in a CIA model is not currently available in published literature, the established efficacy of other JAK inhibitors in this model provides a benchmark for its potential therapeutic effect.
Experimental Protocols
This section details the general methodologies used to obtain the types of data presented in this guide.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific JAK kinase by 50%.
Principle: A purified recombinant JAK enzyme is incubated with a specific substrate (e.g., a peptide) and ATP. The inhibitor is added at various concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.
General Protocol:
-
Reagents: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; kinase buffer (e.g., Tris-HCl, MgCl2, DTT); ATP; peptide substrate (e.g., poly(Glu, Tyr) 4:1); test compound (this compound or other inhibitors) serially diluted in DMSO; detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Add kinase buffer, JAK enzyme, and substrate to the wells of a microplate. b. Add the serially diluted inhibitor or DMSO (vehicle control) to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence for ADP production.
-
Data Analysis: The results are expressed as a percentage of the activity of the vehicle control. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cellular STAT Phosphorylation Assay
Objective: To measure the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.
Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are pre-incubated with the inhibitor and then stimulated with a specific cytokine to activate a particular JAK-STAT pathway. The level of phosphorylated STAT is then measured using flow cytometry or ELISA.
General Protocol:
-
Cell Preparation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation or use whole blood.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the JAK inhibitor or DMSO for a specified time (e.g., 1 hour) at 37°C.
-
Cytokine Stimulation: Add a specific cytokine (e.g., IL-2 to activate JAK1/3-STAT5, or IL-6 to activate JAK1/2-STAT3) to the cell suspension and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Staining (for Flow Cytometry): a. Fix the cells with a fixation buffer (e.g., paraformaldehyde). b. Permeabilize the cells with a permeabilization buffer (e.g., methanol). c. Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5-PE).
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The geometric mean fluorescence intensity (gMFI) of the phospho-STAT signal is determined for each inhibitor concentration. The IC50 value is calculated from the dose-response curve.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of a JAK inhibitor in a preclinical model of rheumatoid arthritis.
Principle: Arthritis is induced in susceptible strains of rodents by immunization with type II collagen emulsified in an adjuvant. The animals develop an inflammatory arthritis that resembles human rheumatoid arthritis. The test compound is administered after the onset of disease, and its effect on disease severity is monitored.
General Protocol:
-
Animals: Use a susceptible rodent strain (e.g., DBA/1 mice or Lewis rats).
-
Induction of Arthritis: a. On day 0, immunize the animals with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. b. On day 21, administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Treatment: a. Monitor the animals for the onset of clinical signs of arthritis (e.g., paw swelling, erythema). b. Once the disease is established (e.g., around day 25-30), randomize the animals into treatment groups. c. Administer the JAK inhibitor (e.g., this compound, tofacitinib) or vehicle control orally once or twice daily for a specified period (e.g., 14-21 days).
-
Efficacy Assessment: a. Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a scale that assesses erythema and swelling. b. Paw Swelling: Measure the thickness of the hind paws using a digital caliper. c. Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Data Analysis: Compare the clinical scores, paw swelling, and histological scores between the treatment groups and the vehicle control group using appropriate statistical methods.
Visualizations
Signaling Pathway Diagram
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Jak-IN-3
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of Jak-IN-3, a potent JAK inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Safety and Handling Information
Proper personal protective equipment (PPE) is the first line of defense when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Summary of Quantitative Data
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound and similar kinase inhibitors. This information is aggregated from various supplier and safety data resources.
| Parameter | Value/Information | Source/Notes |
| CAS Number | 1400876-94-9 | MedChemExpress Product Information[1] |
| GHS Hazard Statements | May cause an allergic skin reaction.[2] | Generic Safety Data Sheet. Specific hazards for this compound have not been fully characterized. |
| Storage Temperature | Solid: -20°C for 3 years; Solution: -80°C for 1 year | Based on supplier recommendations for similar compounds. |
| Solubility | Soluble in DMSO | MedChemExpress Product Information[1] |
| Disposal Consideration | Dispose of contents/container in accordance with local/regional/national/international regulations.[3][4] | General recommendation for chemical waste. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or in solution, is crucial to prevent environmental contamination and ensure personnel safety. The following protocol outlines the recommended steps for disposal.
Experimental Protocol: Disposal of this compound
-
Deactivation of Small Quantities (Optional, for solutions): For small residual amounts of this compound in solution (e.g., from washing labware), a chemical deactivation step can be considered. This typically involves treatment with a solution of sodium hypochlorite (bleach) followed by neutralization with a reducing agent like sodium thiosulfate. Note: This step should only be performed by trained personnel and in a chemical fume hood, as reactions can be exothermic and produce hazardous fumes. The feasibility and safety of this method for this compound have not been formally validated.
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, as well as any grossly contaminated materials (e.g., weigh boats, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container. The container should be sealed to prevent the release of dust.
-
Liquid Waste: Solutions containing this compound (e.g., experimental residues, washings) should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.
-
-
Waste Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage of Waste: Hazardous waste containers should be stored in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials, pending pickup by a licensed hazardous waste disposal service.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor. Never dispose of this compound down the drain or in regular trash.[3][5][6][7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. packtest.jp [packtest.jp]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. phfscience.nz [phfscience.nz]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
